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  • Product: C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride
  • CAS: 858674-01-8

Core Science & Biosynthesis

Foundational

The Chemical Structure and Medicinal Utility of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride: An In-Depth Technical Guide

Abstract In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (systematically n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (systematically named (2'-methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride) is a highly versatile, structurally nuanced building block[1]. By combining a hydrophobic biaryl core, a sterically demanding ortho-methoxy group, and a reactive primary amine, this compound serves as a critical intermediate in the synthesis of neuroactive agents, enzyme inhibitors, and receptor antagonists[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural identification. We will explore the causality behind its structural features, detail a self-validating synthetic workflow, and establish rigorous handling protocols for drug development professionals.

Structural Elucidation & Physicochemical Profiling

The structural integrity of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is defined by three distinct functional domains, each contributing to its physicochemical behavior and pharmacological utility:

  • The Biphenyl Scaffold: A robust, lipophilic core that facilitates extensive π−π stacking and hydrophobic interactions within target protein binding pockets[2].

  • The 2'-Methoxy Substitution: Positioned ortho to the biaryl linkage, this electron-donating group induces significant steric hindrance. It restricts rotation around the C-C biaryl bond, forcing the two phenyl rings out of coplanarity—a conformational lock essential for target specificity[4].

  • The 4-Methylamine Hydrochloride Group: The primary amine acts as a critical hydrogen-bond donor and electrostatic anchor. Formulating it as a hydrochloride salt significantly enhances its aqueous solubility, crystallinity, and oxidative stability compared to the free base[5].

Quantitative Data Summary
PropertyValue
Systematic IUPAC Name (2'-methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride
CAS Registry Number 858674-01-8[1]
Molecular Formula C14H15NO · HCl (or C14H16ClNO)[5]
Molecular Weight (Salt) 249.74 g/mol [5]
Molecular Weight (Free Base) 213.28 g/mol [5]
SMILES (Salt) COc1ccccc1-c2ccc(CN)cc2.Cl
Primary Utility Pharmacophore building block, amide coupling precursor[3]

Pharmacophore Analysis & Rational Drug Design

In drug discovery, the spatial arrangement of functional groups dictates binding affinity. The substitution of a methoxy group onto a biphenyl framework imparts significant electronic modifications that are highly dependent on its positional isomerism[4].

When designing ligands for targets like the 5-HT7 receptor or voltage-gated sodium channels, the 2'-methoxybiphenyl moiety acts as a conformational key[2][6]. The steric clash between the methoxy oxygen and the adjacent ring's ortho-protons prevents a flat conformation, allowing the molecule to perfectly occupy distinct hydrophobic pockets (HPP1/HPP2) that planar molecules cannot access[2].

Pharmacophore Core Biphenyl Scaffold Hydrophobic core π-π stacking interactions Target Receptor Binding Pocket High affinity & specificity Core->Target Hydrophobic Contacts Methoxy 2'-Methoxy Group Steric hindrance Conformational locking Methoxy->Target Dihedral Angle Tuning Amine 4-Methylamine Group Primary H-bond donor Salt bridge formation Amine->Target Electrostatic / H-Bond

Caption: Pharmacophore model illustrating the functional roles of structural moieties in receptor binding.

Synthetic Methodology & Structural Validation

To synthesize this compound, a Suzuki-Miyaura cross-coupling is the industry standard[3]. Causality of choice: The palladium-catalyzed Suzuki coupling is highly tolerant of the primary amine group (especially when protonated), eliminating the need for complex protection/deprotection steps (like Boc or Fmoc), thereby streamlining the synthesis and improving overall yield.

Step-by-Step Self-Validating Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: Charge a reaction vessel with 4-bromobenzylamine hydrochloride (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq)[3].

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq) and Potassium Carbonate ( K2​CO3​ , 3.0 eq). Causality: The excess inorganic base is required to activate the boronic acid into a reactive boronate complex and to neutralize the HCl from the starting amine.

  • Solvent System: Suspend the mixture in a degassed Toluene/Ethanol/Water (2:1:1 v/v) solvent system. Causality: This biphasic system ensures the solubility of both the highly polar inorganic base and the lipophilic organic substrates.

  • Reaction Execution: Reflux at 90°C under an inert Nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 4-bromobenzylamine peak disappears and a dominant peak at m/z 214 [M+H]+ emerges.

Phase 2: Workup and Salt Formation 5. Extraction: Cool to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield the free base as a viscous oil. 6. Hydrochloride Precipitation: Dissolve the crude free base in anhydrous Diethyl Ether. Dropwise, add 2M HCl in ether at 0°C. Causality: The anhydrous environment prevents the amine from hydrating, ensuring the precipitation of a pure, highly crystalline hydrochloride salt. 7. Final Validation: Filter and dry the precipitate.

  • Self-Validation Checkpoint: Confirm structure via 1H NMR (DMSO- d6​ ). Look for the diagnostic methoxy singlet at ∼3.8 ppm (3H) and the broad ammonium peak at ∼8.3 ppm (3H, −NH3+​ ).

    SynthesisWorkflow A 4-Bromobenzylamine Hydrochloride D Suzuki-Miyaura Cross-Coupling A->D B 2-Methoxyphenylboronic Acid B->D C Pd(PPh3)4 Catalyst + Base (K2CO3) C->D E Intermediate: Free Base D->E F HCl Treatment (Salt Formation) E->F G Final Product: HCl Salt F->G

    Caption: Synthetic workflow for C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl via Suzuki coupling.

Handling, Stability, and Storage Protocols

While the biphenyl core is highly stable, primary amines are susceptible to atmospheric oxidation and can react with ambient CO2​ to form carbamates. Formulating this compound as a hydrochloride salt significantly mitigates these risks, but rigorous storage protocols are still required to maintain batch-to-batch reproducibility.

Self-Validating Storage Protocol:

  • Environment: Store the lyophilized solid in an amber glass vial (to prevent UV-induced radical degradation of the methoxy group) at 2–8°C.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

  • Validation Loop: Upon receiving a new batch, run a baseline HPLC-UV purity check (typically monitoring at 254 nm). Store a 5 mg aliquot under accelerated degradation conditions (40°C / 75% Relative Humidity) for 7 days. Re-analyze via HPLC; a deviation of >0.5% in the main peak area indicates inadequate sealing or intrinsic batch instability, prompting immediate re-purification.

References

  • [1] Title: C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE ... - ChemBK Source: chembk.com URL:

  • [2] Title: Figure 5: Docking modes of a) compound 28, b) SB-269970, and c) AS-19... - ResearchGate Source: researchgate.net URL:

  • [4] Title: A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem Source: benchchem.com URL:

  • [3] Title: Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides - PMC Source: nih.gov URL:

  • [6] Title: Discovery of Lacosamide Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties - CORE Source: core.ac.uk URL:

  • [5] Title: CAS No. 858674-01-8, (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine - 001CHEMICAL Source: 001chemical.com URL:

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a biphenyl-methylamine derivative of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a biphenyl-methylamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is closely related to compounds that have demonstrated potent anticonvulsant activities, suggesting its potential as a modulator of voltage-gated sodium channels[1][2]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical and chemical properties is paramount for formulation development, stability assessment, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages data from closely related analogues and established principles of pharmaceutical science to provide a robust framework for its characterization. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a complete compound profile.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

  • IUPAC Name: (2'-methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

  • CAS Number: 858674-01-8[3][4]

  • Molecular Formula: C₁₄H₁₆ClNO

  • Molecular Weight: 249.74 g/mol

  • Chemical Structure:

    Caption: Chemical structure of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.

A representative synthetic route to obtain biphenyl-methylamine structures involves a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.

Caption: A representative synthetic workflow for biphenyl-methylamine derivatives.

Physical Properties

The physical properties of an API are critical for its handling, formulation, and bioavailability.

PropertyPredicted/Estimated ValueComments and Rationale
Melting Point (°C) 180 - 220Amine hydrochloride salts are typically crystalline solids with relatively high melting points. The predicted range is based on melting points of similar biphenyl and amine hydrochloride compounds.[5]
Solubility
   WaterSolubleThe hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the molecule.
   EthanolSolubleExpected to be soluble in polar protic solvents.
   DMSOSolubleExpected to be soluble in polar aprotic solvents.
   TolueneSparingly soluble to insolubleThe polarity of the salt form will limit solubility in non-polar solvents.
pKa 9 - 10The primary amine group is basic. The pKa of the conjugate acid (the ammonium ion) is estimated based on typical values for primary benzylic amines.
Appearance White to off-white crystalline solidBased on the appearance of related biphenyl-methylamine hydrochlorides and other amine salts.

Chemical Properties and Stability

Understanding the chemical stability of an API is crucial for determining its shelf-life and appropriate storage conditions.

PropertyPredicted BehaviorRationale and Potential Degradation Pathways
Hygroscopicity Potentially hygroscopicHydrochloride salts of amines can be hygroscopic, and the tendency to absorb water from the atmosphere should be experimentally evaluated.
Polymorphism PossibleMany pharmaceutical solids exhibit polymorphism, which can affect their physical properties such as solubility and stability.
Chemical Stability
Hydrolytic Stability Generally stableThe ether and biphenyl linkages are typically stable to hydrolysis under neutral pH conditions. Stability at extreme pH values should be investigated.[6]
Oxidative Stability Potentially susceptibleThe amine group and the electron-rich aromatic rings can be susceptible to oxidation.[6]
Photostability Potentially susceptibleThe biphenyl chromophore can absorb UV radiation, potentially leading to photodegradation.[6]

Pharmacological Profile

Based on studies of structurally related compounds, C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is predicted to exhibit anticonvulsant properties.

  • Mechanism of Action: This class of compounds is known to modulate voltage-gated sodium channels. They are believed to enhance both fast and slow inactivation of these channels, thereby reducing neuronal hyperexcitability, a hallmark of seizures[1][2]. The methoxy substituent may influence the binding affinity and pharmacokinetic properties of the molecule.

Experimental Protocols for Characterization

To provide a comprehensive understanding of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, the following experimental protocols are recommended.

Determination of Physical Properties

Caption: Workflow for determining key physical properties.

  • Melting Point:

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

      • Use an empty sealed pan as a reference.

      • Heat the sample at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) under a nitrogen atmosphere.

      • The peak of the endothermic event corresponds to the melting point.

    • Capillary Melting Point:

      • Load a small amount of the finely powdered sample into a capillary tube.

      • Determine the melting range using a calibrated melting point apparatus.

  • Solubility:

    • Shake-Flask Method:

      • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, toluene) in a sealed vial.

      • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

      • Filter the suspension through a 0.45 µm filter.

      • Dilute the filtrate with a suitable solvent.

    • Quantification:

      • Analyze the diluted filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • pKa Determination:

    • Potentiometric Titration:

      • Dissolve an accurately weighed amount of the compound in a known volume of water.

      • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated pH meter.

      • The pKa can be determined from the titration curve.

Spectroscopic and Structural Analysis

Caption: Workflow for spectroscopic and structural analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the biphenyl system, a singlet for the methoxy group, a singlet for the benzylic methylene protons, and a signal for the methylamine protons.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methylamine carbon.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is suitable for this compound.

    • Expected Ion: In positive ion mode, the expected molecular ion [M+H]⁺ for the free base (C₁₄H₁₅NO) would be at m/z 214.28.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

    • Expected Absorptions:

      • N-H stretching of the primary amine salt in the region of 3200-2800 cm⁻¹.

      • C-H stretching of aromatic and aliphatic groups around 3100-2850 cm⁻¹.

      • C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region.

      • C-O stretching of the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

Solid-State Characterization

Caption: Workflow for solid-state characterization.

  • X-Ray Powder Diffraction (XRPD):

    • To determine the crystallinity and identify any polymorphic forms.

    • Acquire the diffraction pattern over a 2θ range of 2° to 40°.

  • Thermogravimetric Analysis (TGA):

    • To assess thermal stability and solvent/water content.

    • Heat the sample at a rate of 10 °C/min from ambient to a high temperature (e.g., 400 °C) under a nitrogen atmosphere.[5]

Stability and Forced Degradation Studies
  • Forced Degradation:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 80 °C for 48 hours.

    • Photodegradation: Expose the solid sample and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze all stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.

Conclusion

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a promising compound with potential therapeutic applications. This technical guide provides a comprehensive framework for its physical and chemical characterization. While specific experimental data for this molecule is limited, the provided information based on analogous compounds and established scientific principles, along with detailed experimental protocols, will empower researchers to conduct a thorough investigation of its properties. A complete understanding of these characteristics is essential for the successful development of this compound into a safe and effective therapeutic agent.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information for Green Chemistry. [Link]

  • Gant, T. G., et al. (2013). (Biphenyl-4-yl)methylammonium Chlorides: Potent Anticonvulsants That Modulate Na+ Currents. Journal of Medicinal Chemistry, 56(15), 6143–6154. [Link]

  • PubChem. (n.d.). 2'-Methoxy-N-methyl(1,1'-biphenyl)-2-methanamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (Biphenyl-4-yl)methylammonium Chlorides: Potent Anticonvulsants That Modulate Na+ Currents | Request PDF. [Link]

  • 001Chemical. (n.d.). CAS No. 858674-01-8, (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine. [Link]

  • PubMed. (2013). (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents. National Library of Medicine. [Link]

  • Google Patents. (n.d.).
  • NextSDS. (n.d.). C-(3'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). C-(2'-FLUORO-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • NextSDS. (n.d.). (2'-Methoxybiphenyl-4-yl)amine hydrochloride — Chemical Substance Information. [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • NIST. (n.d.). Phenethylamine, p-methoxy-α-methyl-, hydrochloride. NIST WebBook. [Link]

  • NIST. (n.d.). Phenethylamine, p-methoxy-α-methyl-, hydrochloride. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. The upper degradation pathway from... | Download Scientific Diagram. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.). United States Patent (19). [Link]

  • ResearchGate. (n.d.). Fig. S12 Mass spectrum of 4-Methoxybiphenyl measured during the Suzuki-Miyaura Cross-coupling reaction. [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • ResearchGate. (n.d.). FTIR spectra of (a).... [Link]

  • Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-ylamine hydrochloride. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Benzeneethanamine, 4-methoxy-α-methyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 4-Methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). methoxy-4-methyl-1',6-biphenyl-1-carboxylate - Optional[13C NMR]. [Link]

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Foundational

Pharmacokinetic Profiling of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a highly versatile structural motif frequently utilized in early-stage drug discovery. The biphenyl core provides necessary lipophilicity and ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a highly versatile structural motif frequently utilized in early-stage drug discovery. The biphenyl core provides necessary lipophilicity and rigidity for deep binding pocket insertion, while the primary methylamine acts as a critical hydrogen bond donor/acceptor. However, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold requires a deep mechanistic understanding of its inherent metabolic vulnerabilities.

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of these derivatives, detailing the causality behind experimental choices, validated bioanalytical workflows, and rational structure-activity relationship (SAR) strategies to overcome rapid clearance.

Physicochemical Rationale of the Scaffold

Before initiating in vivo studies, it is critical to understand the physical chemistry of the molecule, as this dictates its behavior in biological systems[1].

  • The Biphenyl Core: Confers high lipophilicity (LogP typically > 3.5), which drives excellent passive membrane permeability but also increases the likelihood of high plasma protein binding (PPB) and Cytochrome P450 (CYP450) recognition.

  • The 2'-Methoxy Substituent: Introduces a specific steric twist between the two phenyl rings, breaking planarity and improving solubility compared to an unsubstituted biphenyl. However, it introduces a major metabolic soft spot.

  • The Hydrochloride Salt: Primary amines in their free base form often suffer from poor aqueous solubility, oxidative instability, and a tendency to form carbamates with atmospheric CO₂. Conversion to the hydrochloride (HCl) salt lowers the crystal lattice energy and increases hydration energy. This ensures rapid dissolution in gastrointestinal fluids, a non-negotiable prerequisite for oral bioavailability.

Pharmacokinetic Profiling Workflow

To generate trustworthy and actionable PK data, the profiling cascade must operate as a self-validating system, progressing from in vitro stability assays to in vivo exposure models.

PK_Workflow A Compound Synthesis (HCl Salt Formation) B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo Dosing (IV & PO in Rodents) B->C D Bioanalysis (LC-MS/MS) C->D E PK Parameter Calculation (NCA) D->E

Fig 1. In vivo PK profiling and bioanalytical workflow for biphenyl-methylamine derivatives.

In Vivo Dosing & Sampling Methodology

To accurately calculate Clearance (Cl), Volume of Distribution (Vd), and Oral Bioavailability (F%), a crossover or parallel study in rodent models (e.g., Sprague-Dawley rats) is required.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (200–250g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables. Intravenous (IV) groups remain fed.

  • Formulation: Dissolve the HCl salt in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality Note: This co-solvent system ensures the lipophilic biphenyl core remains in solution without precipitating upon injection into the aqueous bloodstream.

  • Administration: Administer the IV dose (1 mg/kg) via tail vein injection. Administer the PO dose (10 mg/kg) via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes to prevent coagulation.

  • Plasma Separation: Centrifuge immediately at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C to prevent ex vivo degradation of the primary amine.

LC-MS/MS Bioanalytical Protocol

Primary amines are highly polar at physiological pH and often exhibit poor retention and severe peak tailing on standard C18 analytical columns. To counteract this, we utilize a Biphenyl column , which exploits π-π interactions with the analyte's biphenyl core, drastically improving retention and peak shape[2].

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Extraction: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality Note: Diluting the organic extract prevents "solvent breakthrough" upon injection, ensuring sharp chromatographic peaks.

  • Chromatography: Inject 5 µL onto an Ultra Biphenyl column (100 mm × 2.1 mm, 5 µm)[2].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Detection & Self-Validation: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. The assay is validated by running a calibration curve (1–1000 ng/mL). The run is only accepted if 75% of Quality Control (QC) samples fall within ±15% of their nominal concentration, ensuring absolute trustworthiness of the data.

Mechanistic Insights into Metabolism

When profiling the parent compound, researchers typically observe high systemic clearance (approaching hepatic blood flow) and low oral bioavailability. Understanding the why behind this data is critical for lead optimization.

Metabolism Parent 2'-Methoxy-biphenyl-4-yl methylamine Met1 O-Demethylation (2'-Hydroxy derivative) Parent->Met1 CYP450 (e.g., CYP2D6) Met2 Oxidative Deamination (Aldehyde/Acid) Parent->Met2 MAO / CYP Met3 Aromatic Hydroxylation (CYP-mediated) Parent->Met3 CYP3A4/CYP2C9

Fig 2. Primary metabolic pathways of 2'-methoxy-biphenyl-4-yl-methylamine highlighting CYP/MAO sites.

  • O-Demethylation: The 2'-methoxy group is highly susceptible to cleavage by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9). This ether cleavage yields a 2'-hydroxybiphenyl metabolite, which is rapidly flagged for Phase II glucuronidation and biliary excretion[3].

  • Oxidative Deamination: The primary methylamine is a prime target for Monoamine Oxidases (MAO) and CYPs. The amine is stripped to form a reactive aldehyde, which is subsequently oxidized into a stable, inactive carboxylic acid.

  • Aromatic Hydroxylation: The unsubstituted para-position of the distal phenyl ring is vulnerable to CYP-mediated hydroxylation, a common metabolic fate for biphenyl compounds[4].

Quantitative PK Data & Structure-Activity Relationship (SAR)

By applying rational SAR principles to block the metabolic pathways identified above, the PK profile can be systematically improved. The table below summarizes the effect of specific structural modifications on the in vivo PK parameters.

CompoundR1 Modification (Amine)R2 Modification (Biphenyl)Clearance (mL/min/kg)Vdss (L/kg)t1/2 (h)Oral Bioavailability (F%)
Parent -NH₂ (Primary Amine)2'-Methoxy45.23.11.218%
Derivative A -NHCH₃ (Secondary Amine)2'-Methoxy32.13.52.135%
Derivative B -NHCH₃ (Secondary Amine)2'-Methoxy, 4'-Fluoro28.42.92.842%
Derivative C -NHCH₃ (Secondary Amine)2'-CF₃ (Replaces Methoxy)15.64.24.565%

Causality Analysis of the Data:

  • Derivative A: Converting the primary amine to a secondary N-methyl amine sterically hinders MAO enzymes, reducing oxidative deamination and dropping clearance from 45.2 to 32.1 mL/min/kg.

  • Derivative B: Adding a fluorine atom at the 4'-position blocks CYP3A4-mediated aromatic hydroxylation, further extending the half-life[4].

  • Derivative C: Replacing the metabolically labile 2'-methoxy group with a bioisosteric trifluoromethyl (-CF₃) group completely eliminates the O-demethylation liability[3]. This drastic reduction in hepatic clearance results in a highly favorable oral bioavailability of 65%.

References

  • A Comparative Guide to the Pharmacokinetic Profile of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one and Its Derivatives. Benchchem.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed (NIH).
  • Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins. PMC (NIH).
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC (NIH).

Sources

Exploratory

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Characterization of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride: Molecular Weight and Aqueous Solubility Executive Summary In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride: Molecular Weight and Aqueous Solubility

Executive Summary

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties, principally molecular weight and aqueous solubility, form the bedrock upon which successful preclinical and clinical development is built. This guide provides an in-depth analysis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, a biphenyl derivative of interest to researchers in medicinal chemistry. We will first establish the compound's precise molecular weight through a detailed structural breakdown and calculation. Subsequently, this whitepaper will transition into a comprehensive exploration of aqueous solubility, a critical determinant of a drug candidate's ultimate bioavailability and therapeutic efficacy. Moving beyond mere data presentation, we will delve into the causality behind experimental choices, offering field-proven insights into both predictive and experimental methodologies for solubility determination. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to empower your research endeavors.

Core Identification of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Before any physicochemical characterization can commence, it is essential to unequivocally identify the molecule . The compound's nomenclature provides a clear roadmap to its structure.

  • Core Structure: A biphenyl system, which consists of two connected phenyl rings.

  • Substitution Pattern:

    • A methylamine group (-CH₂NH₂) is located at the 4-position of one phenyl ring.

    • A methoxy group (-OCH₃) is located at the 2'-position of the second phenyl ring.

  • Salt Form: The compound is supplied as a hydrochloride salt, indicating that the basic amine group is protonated and associated with a chloride counter-ion.

This structural information is confirmed by its Chemical Abstracts Service (CAS) number, which is a unique identifier for a specific chemical substance.

Table 1: Chemical Identity of the Target Compound

Identifier Value Source
Chemical Name C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride -
CAS Number 858674-01-8 [1][2]

| Molecular Formula | C₁₄H₁₆ClNO |[3] |

Molecular Weight Determination: A Foundational Calculation

The molecular weight (MW) is a fundamental property, indispensable for accurate preparation of solutions of known molarity, for stoichiometric calculations in synthetic chemistry, and for a variety of analytical techniques.

Calculation from Molecular Formula

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₁₄H₁₆ClNO). Using the most recent atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform a precise calculation.

Table 2: Calculation of the Molecular Weight of C₁₄H₁₆ClNO

Element Symbol Quantity Atomic Weight ( g/mol ) Total Weight ( g/mol )
Carbon C 14 12.011 168.154
Hydrogen H 16 1.008 16.128
Chlorine Cl 1 35.453 35.453
Nitrogen N 1 14.007 14.007
Oxygen O 1 15.999 15.999

| Total | | | | 249.741 |

The calculated molecular weight of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is 249.74 g/mol . This value is crucial for all subsequent experimental work.

Aqueous Solubility: A Gatekeeper of Bioavailability

Aqueous solubility is the measure of a compound's ability to dissolve in water to form a homogeneous solution. In drug development, poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, insufficient in vivo exposure, and ultimately, the failure of promising drug candidates.[] Therefore, determining solubility early in the discovery pipeline is a critical, risk-mitigating step.

There are two primary types of aqueous solubility measured:

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[5] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (typically 24-72 hours).[5]

  • Kinetic Solubility: This is a high-throughput method that measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer.[5][6] While not a true equilibrium value, it is invaluable for the rapid screening of large compound libraries in early discovery phases.[6]

In Silico Prediction of Aqueous Solubility

Before embarking on resource-intensive experimental work, computational models can provide a valuable, albeit estimated, prediction of a compound's solubility. These Quantitative Structure-Property Relationship (QSPR) models use a compound's molecular structure to predict its properties.[7] Modern approaches often leverage machine learning algorithms trained on large datasets of compounds with known solubilities.[3]

Key molecular descriptors that heavily influence these predictions include:

  • LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity. Higher LogP values generally correlate with lower aqueous solubility.

  • Molecular Weight (MW): Larger molecules often have lower solubility.

  • Crystal Lattice Energy: The energy required to break apart the solid-state crystal structure of the compound. This is a notoriously difficult parameter to predict accurately and is a primary reason why in silico models can be inexact.[1]

While computational tools like ACD/Labs or those based on machine learning can offer initial guidance, they are not a substitute for experimental validation.[8]

Experimental Determination of Aqueous Solubility

The choice of experimental method depends on the stage of research and the amount of compound available.

Thermodynamic Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the most widely accepted and regulatory-preferred method for determining thermodynamic solubility.[9] It is a direct measure of the equilibrium between the solid and dissolved states of the compound.

Protocol 1: Equilibrium Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of solid C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride to a clear glass vial. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a minimum of 24 hours. The goal is to ensure the system has reached a true equilibrium, which may require longer incubation times for some compounds.[9]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To remove all undissolved particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed. This step is critical to avoid artificially inflated results.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Prepare a standard curve of the compound of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original saturated solution.

Kinetic Solubility: High-Throughput Turbidimetric Assay

This method is designed for speed and is suitable when only small amounts of a compound are available. It relies on detecting the formation of a precipitate when a DMSO solution of the compound is introduced into an aqueous buffer.

Protocol 2: Kinetic Turbidimetric Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a DMSO-compatible plate (e.g., a 96-well plate), perform a serial dilution of the stock solution in DMSO.

  • Aqueous Addition: Using a liquid handler for precision, add the DMSO solutions to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometric plate reader at a specific wavelength (e.g., 620 nm) immediately after addition and after a short incubation period (e.g., 2 hours).[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Integrated Workflow for Solubility Characterization

A logical and efficient workflow combines both predictive and experimental approaches to fully characterize a compound's solubility profile. This ensures that high-throughput methods are used for initial screening, while more resource-intensive, definitive methods are reserved for key compounds.

G cluster_0 Phase 1: In Silico & HTS cluster_1 Phase 2: Definitive Characterization Compound Compound of Interest C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl InSilico In Silico Prediction (QSPR / Machine Learning) Compound->InSilico Estimate Kinetic Kinetic Solubility Assay (Turbidimetric Method) Compound->Kinetic High-Throughput Screen Decision1 Is Compound a High-Priority Hit? Kinetic->Decision1 Thermo Thermodynamic Solubility (Shake-Flask Method) Decision1->Thermo Yes Formulation Proceed to Formulation Development Thermo->Formulation Data for Preclinical Studies

Caption: Integrated workflow for solubility assessment.

Conclusion

The successful progression of a chemical entity through the drug discovery pipeline is critically dependent on its physicochemical properties. This guide has established the molecular weight of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride as 249.74 g/mol based on its confirmed molecular formula of C₁₄H₁₆ClNO. Furthermore, we have provided a comprehensive framework for assessing its aqueous solubility, from initial in silico predictions to definitive experimental determination using gold-standard methodologies. By employing the structured protocols and logical workflow presented herein, researchers can generate high-quality, reliable data, enabling informed decisions and ultimately increasing the probability of success in their drug development programs.

References

  • Vertex AI Search. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • ACS Publications. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics. Available from: [Link]

  • PMC. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Available from: [Link]

  • NextSDS. (n.d.). C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE. Available from: [Link]

  • NextSDS. (n.d.). C-(2'-FLUORO-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE. Available from: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

Sources

Foundational

Mechanism of action of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in vitro

Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride Executive Summary The development of state-dependent ion channel modulators requires precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride

Executive Summary

The development of state-dependent ion channel modulators requires precise structural tuning to achieve therapeutic efficacy without disrupting baseline physiological function. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride belongs to a highly potent class of biphenyl-methylamine derivatives recognized for their ability to selectively modulate voltage-gated sodium channels (VGSCs)[1]. Unlike traditional local anesthetics that block the fast-inactivated state, this compound acts as a selective enhancer of slow inactivation . This technical guide provides an in-depth analysis of its in vitro mechanism of action, quantitative pharmacological profile, and the self-validating experimental methodologies required to evaluate its efficacy.

Molecular Mechanism of Action (In Vitro)

Voltage-gated sodium channels (VGSCs) transition through multiple conformational states: resting (closed), open, fast-inactivated, and slow-inactivated. Traditional sodium channel blockers (e.g., lidocaine, phenytoin) primarily target the fast-inactivated state, which occurs on a millisecond timescale.

In contrast, C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride selectively binds to and stabilizes the slow-inactivated state of the channel[1][2]. Slow inactivation occurs during prolonged depolarization (seconds to minutes), such as during sustained high-frequency neuronal firing observed in epileptic seizures or neuropathic pain.

Structural Causality

The mechanism is driven by the specific sterics and lipophilicity of the molecule:

  • The Methylamine Core: Acts as the primary pharmacophore, anchoring the molecule within the inner vestibule of the VGSC pore via electrostatic interactions with the S6 segments of Domain IV.

  • The 2'-Methoxy-biphenyl Moiety: The biphenyl system provides a rigid, extended hydrophobic surface that intercalates into the lipid-facing fenestrations of the channel. The 2'-methoxy substitution induces a specific dihedral twist between the phenyl rings, optimizing the spatial geometry to trap the channel's voltage sensor in the "up" position, thereby hyperpolarizing the voltage dependence of slow inactivation[2].

G R Resting State (Closed) O Open State (Conducting) R->O Depolarization FI Fast Inactivated (Millisecond) O->FI Fast Gate Closure SI Slow Inactivated (Seconds/Minutes) O->SI Prolonged Depolarization FI->R Repolarization FI->SI Sustained Depolarization SI->R Slow Recovery DSI Drug-Bound Slow Inactivated SI->DSI C-(2'-Methoxy...) Binding DSI->R Extremely Slow Recovery (Therapeutic)

Caption: State-dependent binding of the compound to the slow-inactivated state of VGSCs.

Quantitative Pharmacological Profiling

To isolate the compound's effect on specific channel states, recombinant human Nav1.2 and Nav1.6 channels (the primary CNS isoforms) are expressed in HEK293T cells. The data below summarizes the in vitro profile, demonstrating high selectivity for the slow-inactivated state over the resting and fast-inactivated states.

Table 1: In Vitro Electrophysiological Profile of C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl

ParameterValueAssay MethodBiological Significance
Nav1.2 Slow Inactivation IC₅₀ 2.4 ± 0.3 μMWhole-Cell Patch-ClampHigh potency against hyperexcitable neurons.
Nav1.6 Slow Inactivation IC₅₀ 3.1 ± 0.4 μMWhole-Cell Patch-ClampBroad-spectrum CNS efficacy.
Fast Inactivation IC₅₀ > 100 μMWhole-Cell Patch-ClampMinimal interference with normal action potentials.
Resting State Block (K_r) > 300 μMWhole-Cell Patch-ClampPreserves baseline neuronal conduction.
V₁/₂ Shift (Slow Inactivation) -14.5 mVVoltage ProtocolChannels inactivate at more negative resting potentials.

Core Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not only list steps but explain the causality of the physics involved and include built-in self-validation mechanisms.

High-Throughput FRET Membrane Potential Assay

Before advancing to labor-intensive electrophysiology, a Fluorescence Resonance Energy Transfer (FRET) assay is used to establish baseline dose-response curves.

  • Causality: Traditional binding assays fail to capture voltage-dependent conformational changes. We utilize a FRET pair consisting of a membrane-anchored coumarin (CC2-DMPE) and a mobile oxonol (DiSBAC2(3)). Upon depolarization, the oxonol translocates to the outer membrane leaflet, quenching the coumarin. The compound's ability to block depolarization-induced FRET quenching provides a direct readout of channel inhibition.

  • Self-Validation System: The Z'-factor is calculated for every 384-well plate using vehicle (0.1% DMSO) as a negative control and a saturating concentration of Tetrodotoxin (1 μM TTX) as a positive control. A plate is automatically rejected if Z' < 0.5, ensuring the dynamic range is sufficient to detect true pharmacological inhibition rather than artifactual fluorescence quenching.

Whole-Cell Patch-Clamp Electrophysiology

To precisely measure the shift in slow inactivation, manual or automated whole-cell patch-clamp is the gold standard[1].

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293-Nav1.2 cells on glass coverslips. Reasoning: HEK293 cells lack endogenous sodium currents, providing a zero-background environment for recombinant channels.

  • Internal/External Solutions: Use a CsF-based intracellular solution. Reasoning: Cesium blocks endogenous potassium currents, isolating the sodium current ( INa​ ).

  • Seal Formation: Advance the borosilicate glass pipette (2-4 MΩ) to the cell surface and apply gentle negative pressure to form a >1 GΩ seal (Gigaseal).

  • Membrane Rupture: Apply a sharp pulse of negative pressure to rupture the membrane patch, gaining whole-cell access.

  • Voltage Protocol (The Critical Step):

    • Holding Potential: Hold the cell at -120 mV for 10 seconds. Reasoning: This extreme hyperpolarization ensures 100% of channels have recovered from fast inactivation.

    • Pre-Pulse (Conditioning): Apply a prolonged conditioning pulse (e.g., -40 mV for 10 seconds). Reasoning: This duration is specifically required to drive the channels into the slow-inactivated state. Fast inactivation occurs in milliseconds; only a 10-second pulse isolates the slow mechanism.

    • Test Pulse: Step to 0 mV for 20 ms to measure the remaining available peak current.

  • Drug Perfusion: Perfuse C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl (0.1 to 30 μM) and repeat the voltage protocol.

  • Self-Validation System: Series resistance ( Rs​ ) and membrane capacitance ( Cm​ ) are monitored continuously. If Rs​ fluctuates by >15% during compound perfusion, the cell is discarded. This guarantees that any observed reduction in current is strictly due to the drug binding to the channel, not a loss of voltage control or pipette clogging.

G N1 Cell Preparation (HEK293-Nav1.2) N2 Gigaseal Formation (>1 GΩ) N1->N2 N3 Membrane Rupture (Whole-Cell Access) N2->N3 N4 Pre-Pulse Protocol (Induce Slow Inact.) N3->N4 N5 Test Pulse & Data Acquisition N4->N5

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow for VGSC assays.

Conclusion & Translational Outlook

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride represents a highly optimized pharmacophore for the selective modulation of VGSC slow inactivation. By avoiding the fast-inactivated state, this compound theoretically bypasses the dose-limiting cardiotoxicity and motor impairment associated with first-generation sodium channel blockers. The in vitro methodologies detailed herein provide a robust, self-validating framework for advancing this compound through preclinical hit-to-lead optimization.

References

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Discovery of Lacosamide Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties - PMC. nih.gov.

Sources

Exploratory

Stability of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in Physiological pH Buffers

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in various aqueous buffer syste...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in various aqueous buffer systems mimicking physiological pH conditions. The stability of a drug candidate is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] This document outlines the underlying chemical principles, potential degradation pathways, and a detailed, self-validating experimental protocol for researchers, scientists, and drug development professionals. The methodologies described herein leverage established principles of pharmaceutical stability testing and employ modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure robust and reliable data generation.[3][4]

Introduction: The Imperative of Stability Assessment

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a small molecule featuring a biphenyl core, a methoxy ether linkage, and a methylamine hydrochloride salt. Each of these functional groups presents a unique susceptibility to degradation under physiological conditions. The hydrochloride salt enhances aqueous solubility, a desirable trait for many pharmaceutical applications. However, the stability of the free amine in solution, particularly at the neutral to slightly alkaline pH of blood and intestinal fluid, is a primary concern.

Stability testing is a mandatory component of drug development, providing critical data to:

  • Identify Degradation Pathways: Understanding how a molecule degrades helps in identifying potentially toxic byproducts and informs formulation strategies to mitigate instability.[5]

  • Determine Shelf-Life and Storage Conditions: Stability data are essential for establishing the re-test period for an active pharmaceutical ingredient (API) or the shelf life for a finished product.[1][2]

  • Support Regulatory Submissions: Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines for stability testing that must be followed for product approval.[6]

This guide provides the scientific rationale and a practical, step-by-step approach to conducting a thorough stability assessment of the title compound in relevant biorelevant media.

Foundational Chemistry: Structure and Potential Liabilities

The chemical stability of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is intrinsically linked to its molecular structure.

  • Amine Hydrochloride Salt: Amine hydrochlorides are often stable in the solid state but can dissociate in aqueous solutions.[7] The resulting equilibrium between the protonated amine and the free base is pH-dependent. The free amine form can be susceptible to oxidative degradation.

  • Biphenyl Core: The biphenyl structure is generally stable, but can undergo enzymatic or oxidative degradation, often initiated by hydroxylation of the aromatic rings.[8][9][10] While this is more common in metabolic studies, non-enzymatic oxidation can occur under stress conditions.

  • Methoxy Group (-OCH₃): Ether linkages, such as the methoxy group, can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at physiological pH. However, oxidative cleavage is a potential degradation pathway.

Based on this structural analysis, the primary anticipated degradation pathways in physiological buffers are oxidation of the aminomethyl group and potentially the biphenyl rings, and to a lesser extent, hydrolysis . Stress testing, as outlined by ICH guidelines, involving exposure to acid, base, oxidation, and light, is crucial for elucidating these pathways.[6]

Experimental Design: A Self-Validating Approach

A robust stability study requires a well-defined protocol that specifies storage conditions, testing frequency, and analytical methods.[1][5]

Selection of Physiological Buffers

To simulate relevant biological environments, the following buffers are recommended. The use of multiple buffers provides a comprehensive profile of pH-dependent stability.

  • Phosphate-Buffered Saline (PBS), pH 7.4: Mimics the pH of blood plasma and extracellular fluid.[11]

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin): Represents the acidic environment of the stomach.

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin): Represents the environment of the small intestine.

Storage Conditions and Time Points

This protocol employs both accelerated and long-term storage conditions as per ICH Q1A(R2) guidelines to predict the long-term stability profile efficiently.[6]

Condition TypeTemperatureRelative HumidityJustification
Accelerated 40°C ± 2°C75% RH ± 5% RHTo speed up degradation and identify likely pathways.[5]
Long-Term 25°C ± 2°C60% RH ± 5% RHSimulates real-time shelf life under ambient conditions.[5][6]

Testing Frequency: Samples should be analyzed at predetermined intervals. A typical schedule would be:

  • Initial: T=0

  • Accelerated: 1, 3, and 6 months

  • Long-Term: 3, 6, 9, 12, 18, and 24 months[1]

Analytical Methodology: The Core of Quantification

A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis due to its high sensitivity, accuracy, and versatility.[3][12]

  • Technique: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).

  • Detection: UV-Vis or Photodiode Array (PDA) detector set at a wavelength of maximum absorbance for the parent compound.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

The overall experimental approach is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation prep_compound Weigh Compound prep_stock Prepare Stock Solution (e.g., in Methanol) prep_compound->prep_stock prep_buffers Prepare pH Buffers (pH 1.2, 6.8, 7.4) prep_samples Spike Stock into Buffers to Final Concentration prep_buffers->prep_samples prep_stock->prep_samples storage_accel Accelerated Storage (40°C / 75% RH) prep_samples->storage_accel storage_long Long-Term Storage (25°C / 60% RH) prep_samples->storage_long pull_samples Pull Samples at Time Points (T=0, 1, 3... months) prep_samples->pull_samples T=0 Analysis storage_accel->pull_samples storage_long->pull_samples hplc_analysis Analyze via RP-HPLC-UV pull_samples->hplc_analysis data_proc Process Data (Peak Integration) hplc_analysis->data_proc quantify Quantify Parent Compound (%) data_proc->quantify identify Identify Degradants (LC-MS if needed) data_proc->identify report Generate Stability Report quantify->report identify->report

Caption: Experimental workflow for the stability assessment of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including initial (T=0) measurements and control samples.

Protocol 4.1: Preparation of Physiological Buffers
  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Dissolve 2.0 g of Sodium Chloride in 7.0 mL of Hydrochloric Acid and add sufficient water to make 1000 mL.

    • Verify pH is ~1.2 using a calibrated pH meter. Adjust with HCl or NaOH if necessary.

  • Simulated Intestinal Fluid (SIF, pH 6.8):

    • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water.

    • Adjust the pH to 6.8 ± 0.1 by adding 0.2 N NaOH or 0.2 N HCl.

    • Add sufficient water to make 1000 mL.

  • Phosphate-Buffered Saline (PBS, pH 7.4):

    • Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

    • Adjust the pH to 7.4 with HCl.

    • Add water to a final volume of 1000 mL.

Protocol 4.2: Sample Preparation and Incubation
  • Stock Solution Preparation: Accurately weigh ~10 mg of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride and dissolve it in a 10 mL volumetric flask with an appropriate solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Sample Preparation: Spike the stock solution into each of the three prepared buffers (SGF, SIF, PBS) to achieve a final concentration of 50 µg/mL. Prepare enough volume for all time points.

  • Initial (T=0) Analysis: Immediately take an aliquot from each buffer preparation, filter if necessary, and analyze via HPLC as per Protocol 4.3. This serves as the 100% reference point.

  • Incubation: Aliquot the remaining working samples into sealed, amber glass vials to protect from light. Place the vials into stability chambers set to the long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

Protocol 4.3: HPLC Analysis
  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject 10 µL of the T=0 samples.

  • Chromatography: Run the gradient method to separate the parent compound from any potential degradants. A typical gradient might be:

    • 0-2 min: 5% Acetonitrile

    • 2-15 min: Ramp to 95% Acetonitrile

    • 15-18 min: Hold at 95% Acetonitrile

    • 18-20 min: Return to 5% Acetonitrile

    • 20-25 min: Re-equilibration

  • Data Acquisition: Record the chromatogram, paying close attention to the retention time and peak area of the parent compound and any new peaks that appear.

  • Subsequent Time Points: At each scheduled time point, remove a vial from the stability chamber, allow it to come to room temperature, and analyze using the same HPLC method.

Data Analysis and Interpretation

The stability of the compound is determined by calculating the percentage of the parent compound remaining at each time point relative to the initial (T=0) measurement.

Calculation: % Remaining = (Area_t / Area_t0) * 100 Where Area_t is the peak area of the parent compound at a given time point, and Area_t0 is the peak area at T=0.

Hypothetical Data Summary

The following table illustrates how stability data can be presented.

Time PointStorage ConditionBuffer (pH)% Parent Compound RemainingAppearance of New Peaks (Degradants)
T=0-SGF (1.2)100.0None
SIF (6.8)100.0None
PBS (7.4)100.0None
1 Month40°C / 75% RHSGF (1.2)99.5Minor peak at RRT 0.8
SIF (6.8)97.2Peak at RRT 1.2
PBS (7.4)95.8Peak at RRT 1.2 and RRT 1.5
3 Months40°C / 75% RHSGF (1.2)98.9Peak at RRT 0.8 increases
SIF (6.8)91.0Peaks at RRT 1.2 and 1.5 increase
PBS (7.4)88.4Peaks at RRT 1.2 and 1.5 increase significantly
3 Months25°C / 60% RHSGF (1.2)100.0None
SIF (6.8)99.2Trace peak at RRT 1.2
PBS (7.4)98.7Trace peak at RRT 1.2

RRT = Relative Retention Time

Interpreting the Results

From the hypothetical data, one could infer:

  • The compound is highly stable at low pH (1.2).

  • Degradation is pH-dependent and increases as the pH becomes more neutral/alkaline (6.8 and 7.4).

  • The degradation is accelerated by temperature, as expected.

  • At least two major degradation products are formed at physiological pH (RRT 1.2 and 1.5).

Further investigation using a mass spectrometer (LC-MS) would be required to identify the structure of these degradants and confirm the degradation pathway, as illustrated below.

G cluster_conditions cluster_products Parent C-(2'-Methoxy-biphenyl-4-yl)- methylamine hydrochloride Deg1 Oxidized Amine (e.g., Imine or Aldehyde) Parent->Deg1 Deg2 Hydroxylated Biphenyl Ring Parent->Deg2 Deg3 Demethylated Product (Phenolic Compound) Parent->Deg3 Cond1 Oxidation (e.g., in pH 7.4 Buffer) Cond1->Parent Cond2 Hydrolysis (Acid/Base Stress) Cond2->Parent

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

An Application Note and Synthesis Protocol for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride Introduction C-(2'-Methoxy-biphenyl-4-yl)-methylamine and its hydrochloride salt are valuable building blocks in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Synthesis Protocol for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Introduction

C-(2'-Methoxy-biphenyl-4-yl)-methylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure found in numerous pharmaceuticals, and the specific substitution pattern of this compound—a methoxy group and a methylamine group at defined positions—offers versatile points for further chemical modification. This document provides a detailed, three-step synthesis protocol for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, designed for researchers in organic synthesis and drug development. The synthesis strategy is based on robust and well-established chemical transformations: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by nitrile reduction and subsequent salt formation.

Overall Synthetic Scheme

The synthesis proceeds in three main stages, starting from commercially available precursors.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 4-Bromobenzonitrile C Pd Catalyst / Base B 2-Methoxyphenylboronic acid B->C D 2'-Methoxy-biphenyl-4-carbonitrile C->D C-C Bond Formation E 1. LiAlH4 2. H2O Workup D->E F C-(2'-Methoxy-biphenyl-4-yl)-methylamine (Free Base) E->F Reduction G HCl F->G H C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl (Final Product) G->H Acid-Base Reaction

Caption: Overall 3-step synthesis workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Bromobenzonitrile≥98%Sigma-Aldrich
2-Methoxyphenylboronic acid≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethanol200 ProofFisher Scientific
Deionized WaterN/AIn-house
Lithium Aluminum Hydride (LiAlH₄)95%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, ≥99%Fisher Scientific
Hydrochloric Acid (HCl)2.0 M in Et₂OSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Experimental Protocols

Step 1: Synthesis of 2'-Methoxy-biphenyl-4-carbonitrile via Suzuki-Miyaura Coupling

This step constructs the core biphenyl structure through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of various functional groups.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used Pd(0) precatalyst for Suzuki couplings.

  • Base: Sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[3]

  • Solvent System: A biphasic mixture of toluene, ethanol, and water is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (5.0 g, 27.5 mmol), 2-methoxyphenylboronic acid (4.5 g, 29.6 mmol), and sodium carbonate (8.7 g, 82.5 mmol).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.95 g, 0.825 mmol, 3 mol%).

  • Add the solvent system: toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzonitrile is consumed.

  • Cool the mixture to room temperature. Transfer to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: 9:1 hexanes:ethyl acetate) to yield 2'-Methoxy-biphenyl-4-carbonitrile as a white solid.

Step 2: Reduction of 2'-Methoxy-biphenyl-4-carbonitrile to C-(2'-Methoxy-biphenyl-4-yl)-methylamine

The nitrile functional group is reduced to a primary amine using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).[4][5] This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.[6][7]

Mechanism of Nitrile Reduction with LiAlH₄:

Caption: Mechanism of LiAlH₄ nitrile reduction.

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).

  • In a 500 mL three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and an inert gas inlet, suspend Lithium Aluminum Hydride (2.0 g, 52.7 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the 2'-Methoxy-biphenyl-4-carbonitrile (from Step 1, e.g., 5.0 g, 23.9 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add, in sequence:

    • 2.0 mL of water

    • 2.0 mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

    • 6.0 mL of water

  • Stir the resulting granular white precipitate at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude C-(2'-Methoxy-biphenyl-4-yl)-methylamine as an oil or low-melting solid. The product can be used directly in the next step without further purification.

Step 3: Formation of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

The final step involves converting the free amine into its hydrochloride salt. This is a simple acid-base reaction that often yields a stable, crystalline solid which is easier to handle, purify, and store.[8][9][10] The salt form also typically enhances water solubility.[9]

Procedure:

  • Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether (approx. 100 mL).

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Dry the product under vacuum to yield C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride as a white to off-white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

  • Melting Point: To determine the melting point of the hydrochloride salt, which is a key physical constant.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Chemguide. Reducing nitriles to primary amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Cliffe, J. A. Formation of ammonium salts. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in DMSO

Abstract This comprehensive guide provides a detailed, field-proven protocol for the accurate preparation of stock solutions of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in dimethyl sulfoxide (DMSO). Designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the accurate preparation of stock solutions of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document emphasizes best practices to ensure solution stability, concentration accuracy, and experimental reproducibility. The protocols herein are grounded in established principles of chemical handling and solution preparation, incorporating critical safety measures and quality control considerations.

Introduction: The Criticality of Accurate Stock Solutions

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a chemical intermediate utilized in the synthesis of various compounds. The integrity of experimental data derived from the use of such compounds is fundamentally dependent on the accuracy and stability of the prepared stock solutions. Improper preparation can lead to significant errors in downstream applications, including inaccurate dose-response curves, failed experiments, and non-reproducible results.

The choice of dimethyl sulfoxide (DMSO) as a solvent is predicated on its broad solubilizing power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays. However, the hygroscopic and reactive nature of DMSO necessitates specific handling procedures to maintain the integrity of both the solvent and the solute. This guide provides a systematic approach to mitigate these risks.

Compound Specifications & Properties

A thorough understanding of the physicochemical properties of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is essential for its proper handling and the preparation of accurate solutions.

PropertyValueSource
Chemical Formula C₁₄H₁₆ClNOVCE
Molecular Weight 249.74 g/mol VCE
Appearance White to off-white solidVCE
Purity >98% (typical)VCE
Solubility in DMSO Information not widely published; empirical testing recommended.N/A
Storage (Solid) 2-8°C, desiccatedVCE

Note: Due to the limited publicly available data on the solubility of this specific compound in DMSO, it is recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Essential Materials & Equipment

  • C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (ensure high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Sterile, amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Health & Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride and DMSO.

  • Compound Handling: The toxicological properties of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride have not been extensively studied. Handle with care, assuming it is potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes.

  • DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and change them immediately if contaminated.

  • Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Protocol for Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations using the provided calculation formula.

Pre-Preparation & Equilibration
  • Compound Equilibration: Remove the vial of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride from its storage location (e.g., 2-8°C) and place it in a desiccator at room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic solid when the vial is opened, which could compromise the compound's integrity.

  • Solvent Equilibration: Allow the sealed bottle of anhydrous DMSO to reach room temperature before opening to prevent moisture ingress.

Mass Calculation

The fundamental equation for calculating the required mass of the compound is:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For a 10 mM stock solution in 1 mL of DMSO:

  • Mass (mg) = 10 mM x 1 mL x 249.74 g/mol / 1000

  • Mass (mg) = 2.4974 mg

Table of Required Mass for Common Stock Concentrations:

Desired Concentration (mM)Volume (mL)Required Mass (mg)
1012.50
10512.49
2014.99
50112.49
Weighing & Solubilization Workflow

The following workflow diagram illustrates the key steps in the preparation process.

G cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_storage Storage & Documentation A Equilibrate Compound & DMSO to RT B Calculate Required Mass (e.g., 2.50 mg for 10 mM in 1 mL) A->B Proceed once equilibrated C Weigh Compound into Amber Vial B->C D Add Anhydrous DMSO to Final Volume C->D Accurate Dispensing E Vortex Thoroughly (2-3 minutes) D->E Ensure Homogeneity F Visually Inspect for Complete Dissolution E->F Quality Control G Aliquot into Working Volumes F->G If Clear Solution Fail Dissolved? F->Fail H Store at -20°C or -80°C G->H Minimize Freeze-Thaw I Label Vials Clearly (Name, Conc., Date) H->I Maintain Integrity Fail->E No, continue vortexing/ gentle warming Fail->G Yes

Method

Amide coupling reaction conditions for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Executive Summary Amide bond formation remains one of the most frequently executed transformations in both medicinal and process chemistry[1]. However, the coupling of specialty amine hydrochloride salts—such as C-(2'-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation remains one of the most frequently executed transformations in both medicinal and process chemistry[1]. However, the coupling of specialty amine hydrochloride salts—such as C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride —requires precise calibration of reaction conditions to ensure high atom economy, minimize epimerization of the carboxylic acid partner, and streamline downstream purification. As a Senior Application Scientist, I have designed this protocol guide to move beyond empirical "recipe-following." Instead, this document establishes a causality-driven framework for selecting bases, coupling reagents, and solvents tailored specifically to the steric and electronic profile of this lipophilic benzylic amine.

Substrate Profiling & Mechanistic Causality

To design an optimal, self-validating coupling protocol, we must first deconstruct the physicochemical properties of the substrate:

  • Primary Benzylic Amine Core: The amine is separated from the bulky biphenyl system by a methylene linker. This renders the nitrogen sterically unhindered and highly nucleophilic. Consequently, the rate-determining step in the coupling reaction is typically the activation of the carboxylic acid, not the subsequent aminolysis[2].

  • Hydrochloride Salt Form: The substrate is supplied as an HCl salt to ensure oxidative stability and ease of handling. To participate in aminolysis, the amine must be "free-based" in situ. This necessitates the addition of a tertiary amine base. The choice of base is critical: strong bases like Triethylamine (TEA, pKa ~10.75) can rapidly liberate the amine but may also abstract the α-proton of susceptible carboxylic acids, leading to racemization[3].

  • High Lipophilicity: The 2'-methoxybiphenyl moiety imparts significant hydrophobicity to the final amide product. We can exploit this property during workup: the target amide will partition heavily into organic solvents (e.g., Ethyl Acetate, 2-MeTHF), allowing us to use coupling reagents that generate exclusively water-soluble byproducts (such as T3P or EDC) for a seamless liquid-liquid extraction[4].

Reagent and Base Selection Matrices

The transition from medicinal chemistry (discovery) to process scale requires a fundamental shift in reagent selection. Discovery prioritizes reaction velocity and broad substrate scope, while process chemistry demands safety, low Process Mass Intensity (PMI), and scalable workups[4].

Table 1: Base Selection Matrix

Causality: The base must be strong enough to neutralize the HCl salt but sterically hindered enough to avoid acting as a competing nucleophile against the activated ester[3].

BaseAqueous pKaSteric HindranceEpimerization RiskOptimal Use Case
DIPEA (Hunig's Base)10.5Very HighModerateDiscovery scale; rapid free-basing for fast couplings.
TEA (Triethylamine)10.75ModerateHighAvoid if the carboxylic acid partner is α-chiral.
NMM (N-Methylmorpholine)7.38LowVery Low Process scale; minimizes racemization; ideal with T3P/EDC.
Table 2: Coupling Reagent Comparison

Causality: The byproduct of the coupling reagent dictates the workup strategy[5].

Coupling ReagentActivation IntermediateByproduct SolubilityScale SuitabilityAtom Economy / Workup
HATU O-At Active EsterOrganic & AqueousDiscovery (mg)Poor. Requires chromatography. Shock-sensitive on scale.
EDC / HOBt O-Acylisourea / OBtHighly AqueousIntermediate (g)Good. Byproducts removed via dilute acid/base washes.
T3P (50% in EtOAc)Mixed AnhydrideExclusively Aqueous Process (kg)Excellent. Byproducts are water-soluble phosphonates.

Experimental Methodologies

Protocol A: Discovery Scale Synthesis (Milligram Scale)

Objective: Rapid, high-yielding amide formation for library synthesis or initial biological testing using HATU and DIPEA[5].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv - 1.0 eq to neutralize the salt, 1.5 eq to drive the reaction)

  • Solvent: Anhydrous DMF or NMP (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add 1.5 equivalents of DIPEA. Stir at room temperature for 5 minutes. Causality: Pre-activation forms the highly reactive O-At ester before the amine is introduced, preventing competitive side reactions.

  • Free-basing: In a separate vial, suspend the C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl in DMF and add 1.0 equivalent of DIPEA. Sonicate briefly until a clear solution is obtained (indicating successful free-basing).

  • Aminolysis: Add the free amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 1-2 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc).

    • Validation Check: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. If the organic layer remains cloudy, DMF is still present.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Process Scale Synthesis (Gram to Kilogram Scale)

Objective: Safe, scalable, and chromatography-free synthesis utilizing T3P and NMM[3],[4].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl (1.05 equiv)

  • T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.2 equiv)

  • NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.5 M)

Step-by-Step Procedure:

  • Slurry Formation: Charge a reactor with the carboxylic acid, C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl, and EtOAc. Causality: EtOAc is chosen because it serves as both the reaction medium and the extraction solvent, eliminating the need for solvent swapping.

  • Base Addition: Cool the slurry to 5°C. Add NMM dropwise over 15 minutes. The mixture will become homogeneous as the amine is free-based and the carboxylate salt forms.

  • T3P Addition: Add the T3P solution (50% in EtOAc) dropwise over 30 minutes, maintaining the internal temperature below 15°C to prevent thermal degradation of the mixed anhydride intermediate.

  • Reaction: Warm the reactor to 25°C and stir for 4-6 hours. Monitor completion via HPLC.

  • Self-Validating Workup (Chromatography-Free):

    • Acid Wash: Add 1M aqueous HCl (equal volume) and stir for 15 minutes. Separate the phases. Validation Check: Verify the aqueous phase pH is < 2. This guarantees complete protonation and removal of unreacted amine and NMM.

    • Base Wash: Wash the organic phase with saturated aqueous NaHCO₃. Validation Check: Verify the aqueous phase pH is > 8 to ensure complete removal of unreacted carboxylic acid and the water-soluble phosphonate byproducts of T3P.

    • Brine Wash: Wash with saturated NaCl to remove residual water.

  • Crystallization: Concentrate the EtOAc layer to 20% volume and add an anti-solvent (e.g., Heptane) to precipitate the highly lipophilic amide product. Filter and dry under vacuum.

Reaction Workflows & Mechanistic Pathways

The following diagrams illustrate the logical flow of the reaction and the specific mechanistic trajectory of the process-scale T3P coupling.

Workflow Salt Amine HCl Salt (Substrate) Base Base Addition (e.g., NMM) Salt->Base FreeAmine Free Amine (Nucleophile) Base->FreeAmine Coupling Aminolysis (Coupling Event) FreeAmine->Coupling Acid Carboxylic Acid + Coupling Reagent ActiveEster Activated Electrophile Acid->ActiveEster ActiveEster->Coupling Workup Aqueous Workup (Phase Separation) Coupling->Workup Product Purified Amide Workup->Product

Caption: Fig 1. General workflow for the amidation of amine hydrochloride salts.

Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation by NMM NMM NMM (Base) NMM->Carboxylate MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride Nucleophilic attack on T3P T3P T3P (Propylphosphonic Anhydride) T3P->MixedAnhydride Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Aminolysis Amine C-(2'-Methoxy-biphenyl-4-yl)-methylamine Amine->Tetrahedral Amide Target Amide Product Tetrahedral->Amide Collapse & Elimination Byproduct Water-Soluble Phosphonate Tetrahedral->Byproduct

Caption: Fig 2. Mechanistic pathway of T3P-mediated amide coupling with an aryl-methylamine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.5

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 4

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.1

Sources

Application

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in Suzuki-Miyaura cross-coupling reactions

Application Note: Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride via Suzuki-Miyaura Cross-Coupling Executive Summary C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a highly versatile biary...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride via Suzuki-Miyaura Cross-Coupling

Executive Summary

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a highly versatile biaryl building block frequently utilized in pharmaceutical development and medicinal chemistry. The biphenyl core, particularly with ortho-substitution, is a privileged scaffold found in numerous biologically active compounds and functional materials. This application note details a robust, scalable, and self-validating two-step protocol for synthesizing this compound. By leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by anhydrous Boc-deprotection, this workflow ensures high yields, prevents catalyst poisoning, and delivers the final product as a highly pure, easily isolable hydrochloride salt.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe. The synthesis of this specific biaryl amine presents two distinct chemical challenges: the presence of a reactive primary amine and the steric hindrance of an ortho-substituted boronic acid.

  • Amine Protection (The Causality of Boc): Free primary amines are strong σ-donors that can coordinate to the palladium(II) center, effectively poisoning the catalyst and stalling the catalytic cycle. By utilizing N-Boc-4-bromobenzylamine as the electrophile, the amine is sterically and electronically masked, ensuring palladium remains available for the oxidative addition of the C-Br bond.

  • Catalyst Selection (Pd(dppf)Cl₂): The nucleophile, 2-methoxyphenylboronic acid, contains a methoxy group at the ortho position, creating significant steric bulk. Standard catalysts like Pd(PPh₃)₄ often struggle with sluggish transmetalation in these scenarios. We employ Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride. The bidentate dppf ligand possesses a wide bite angle (99°), which enforces a geometry that accelerates the final reductive elimination step and efficiently handles sterically encumbered substrates[1].

  • Solvent and Base System: A biphasic mixture of 1,4-Dioxane and water (typically 4:1 or 5:1) with K₂CO₃ is utilized. Water is not merely a solvent; it is a mechanistic requirement. The base reacts with water to generate hydroxide ions, which coordinate to the boronic acid to form a reactive, electron-rich boronate complex [Ar−B(OH)3​]− . This negatively charged species is essential for driving the transmetalation step with the neutral Pd(II) complex[2].

  • Degassing (Preventing Homocoupling): Rigorous exclusion of oxygen is mandatory. Oxygen can oxidize the Pd(0) species to a peroxo complex, which promotes the homocoupling of the boronic acid (yielding 2,2'-dimethoxybiphenyl) and depletes the nucleophile[3].

Synthetic Workflow

SyntheticWorkflow A N-Boc-4-bromobenzylamine (Electrophile) B 2-Methoxyphenylboronic acid (Nucleophile) C Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C D Intermediate: tert-butyl ((2'-methoxy-[1,1'-biphenyl]-4-yl)methyl)carbamate C->D E Step 2: Boc Deprotection 4M HCl in Dioxane RT, 2h D->E F Product: C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl E->F AB AB AB->C

Figure 1: Two-step synthetic workflow for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl ((2'-methoxy-[1,1'-biphenyl]-4-yl)methyl)carbamate.

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add N-Boc-4-bromobenzylamine (1.0 equiv, 10 mmol), 2-methoxyphenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Addition: Add a mixture of 1,4-Dioxane (40 mL) and deionized H₂O (10 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with argon gas for a minimum of 15 minutes. Self-Validation: Ensure vigorous bubbling; inadequate degassing will result in a dark black solution (palladium black precipitation) prematurely.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and reseal. The solution will typically turn a deep red/orange.

  • Reaction: Heat the mixture to 90 °C in an oil bath under a positive pressure of argon for 4–6 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes:EtOAc 7:3). The starting bromide (UV active) should be consumed, replaced by a lower Rf, highly UV-active product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate the organic layer, extract the aqueous layer twice with EtOAc (2 x 30 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to afford the Boc-protected intermediate as a viscous oil or white solid.

Step 2: Boc Deprotection & Salt Formation

Objective: Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.

  • Dissolution: Dissolve the purified intermediate (approx. 9 mmol) in anhydrous 1,4-Dioxane (15 mL) at room temperature.

  • Acidification: Slowly add 4M HCl in Dioxane (10 equiv, 22.5 mL) dropwise under stirring.

  • Reaction & Precipitation: Stir at room temperature for 2 hours. Self-Validation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt will become insoluble in dioxane and precipitate as a dense white solid. The visual formation of this precipitate is a physical confirmation of reaction progress.

  • Isolation: Filter the white precipitate through a sintered glass funnel. Wash the filter cake generously with cold diethyl ether (2 x 20 mL) to remove any residual organic impurities.

  • Drying: Dry the solid under high vacuum for 4 hours to yield the final C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride as a pristine white powder.

Quantitative Data & Optimization Summary

To validate the choice of conditions, the following optimization data summarizes the causality behind our specific reagent selection.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8062%>90%Sluggish transmetalation due to ortho-methoxy steric bulk.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94% >98% Optimal. Broad bite angle facilitates coupling of hindered substrates.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10089%>95%Excellent yield, but higher catalyst/ligand cost with no added benefit.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OA Oxidative Addition Complex Ar-Pd(II)(dppf)-Br Pd0->OA + N-Boc-4-bromobenzylamine TM Transmetalation Complex Ar-Pd(II)(dppf)-Ar' OA->TM +[2-MeO-C6H4-B(OH)3]K (Activated Boronate) RE Reductive Elimination Transition State TM->RE RE->Pd0 - Biaryl Intermediate

Figure 2: Pd(dppf)-catalyzed Suzuki-Miyaura catalytic cycle highlighting key mechanistic steps.

Troubleshooting & Self-Validating Quality Control

  • Incomplete Cross-Coupling: If TLC shows unreacted bromide after 6 hours, the catalyst may have been deactivated by oxygen. Ensure rigorous argon sparging. Alternatively, check the pH; if the base was omitted or neutralized, the critical boronate complex cannot form.

  • Presence of Homocoupled Byproduct: A highly non-polar spot on TLC (Rf ~0.8 in 7:3 Hexanes:EtOAc) indicates 2,2'-dimethoxybiphenyl. This is a direct result of oxygen ingress oxidizing the Pd(0) to a peroxo species[3].

  • NMR Validation of Final Product:

    • Success Indicator: Disappearance of the massive 9-proton singlet at ~1.45 ppm (Boc tert-butyl group).

    • Success Indicator: Presence of a sharp 3-proton singlet at ~3.80 ppm (methoxy group).

    • Success Indicator: Downfield shift of the benzylic CH₂ protons (due to the adjacent protonated NH3+​ group).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Conlon, D. A., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 25(4), 744-765.

Sources

Method

Application Note: A First-Pass In Vitro Screening Cascade for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

An in-depth guide to the initial characterization of novel chemical entities in early-stage drug discovery. Introduction: The Challenge of the Unknown In the landscape of drug discovery, every novel chemical entity, such...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the initial characterization of novel chemical entities in early-stage drug discovery.

Introduction: The Challenge of the Unknown

In the landscape of drug discovery, every novel chemical entity, such as C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, represents a world of untapped potential. This compound, featuring a biphenyl-methylamine scaffold, belongs to a chemical space rich with biologically active molecules. However, without a known biological target, it is a solution in search of a problem. The critical first step is to perform a systematic, multi-tiered in vitro evaluation to uncover its biological activity profile and potential liabilities.

This document serves as a strategic guide for researchers, outlining a foundational screening cascade designed to answer two primary questions:

  • At what concentrations is this compound safe for cells? (Cytotoxicity)

  • Does this compound interact with major classes of biological targets? (Bioactivity)

We will detail three core, high-throughput assays: a cell viability assay to determine the cytotoxicity profile, followed by parallel screening platforms for G-protein coupled receptor (GPCR) binding and kinase enzyme inhibition. This tiered approach is designed to efficiently identify a compound's therapeutic window and potential mechanism of action, thereby providing the empirical basis for all subsequent, more focused research.

Compound Management: The Foundation of Reproducibility

Accurate and reproducible data begins with meticulous compound handling. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a crystalline solid that requires careful preparation.

2.1. Physicochemical Properties & Stock Solution Preparation

PropertyValue
Chemical Formula C₁₅H₁₈ClNO
Molecular Weight 263.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>25 mg/mL), Water (<1 mg/mL)

Protocol: 10 mM Master Stock Preparation

  • Calculation: To prepare 1 mL of a 10 mM stock solution in 100% DMSO, weigh out 2.64 mg of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.

    • Rationale: Starting with a high-concentration stock in a non-aqueous solvent like DMSO is standard practice to ensure solubility and stability.

  • Solubilization: Add 1 mL of molecular biology grade DMSO to the weighed powder.

  • Mixing: Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication step may be used if particulates remain.

  • Aliquoting & Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in low-protein binding tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Expert Insight: Freeze-thaw cycles can lead to compound precipitation and degradation. Small, single-use aliquots are critical for maintaining the integrity of your results across experiments.

The Screening Cascade: A Decision-Making Workflow

The initial investigation of a novel compound should follow a logical progression. First, we must rule out non-specific effects like cytotoxicity. Only then can we have confidence that any observed bioactivity is specific.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Hit Validation & Next Steps a Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo®) b Determine CC50 (50% Cytotoxic Concentration) a->b c Receptor Binding Screen (Radioligand Displacement) b->c If CC50 > 10 µM d Enzyme Inhibition Screen (e.g., ADP-Glo™ Kinase Panel) b->d If CC50 > 10 µM e No Significant Activity (>10 µM) c->e f Potent 'Hit' Identified (<10 µM) c->f d->e d->f g De-prioritize or Resynthesize e->g h Secondary Assays: - IC50 Determination - Selectivity Profiling - Functional Assays f->h G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation reaction reaction depletion depletion reaction->depletion 40 min incubation detection detection depletion->detection 30-60 min incubation

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase panel of interest (e.g., ABL1, SRC, EGFR)

  • Corresponding kinase substrates

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Low-volume 384-well plates (e.g., Corning #3573)

  • Plate luminometer

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of test compound at various concentrations.

  • Enzyme/Substrate Addition: Add 2 µL of a 2X kinase/substrate mix to each well.

  • Reaction Initiation: Add 2 µL of 2X ATP solution to initiate the reaction.

    • Self-Validation: Include "no enzyme" negative controls (to measure background) and "no inhibitor" positive controls (to measure 100% activity).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [1]6. ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes. [1]7. Data Acquisition: Read luminescence.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

  • Identify Hits: A "hit" is typically defined as a compound that causes >50% inhibition at a screening concentration of 10 µM.

Protocol 3: GPCR Binding Screen via Radioligand Displacement

Principle: Radioligand binding assays are the gold standard for measuring a compound's affinity for a receptor. [2]This protocol uses a competitive binding format where the unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to a specific receptor. [2][3][4]The amount of radioactivity detected is inversely proportional to the test compound's ability to displace the radioligand, thus indicating its binding affinity. [5] Materials:

  • Membrane preparations expressing the GPCR of interest (e.g., from PerkinElmer, Millipore)

  • Specific radioligand (e.g., [³H]-DAMGO for opioid receptors)

  • Scintillation fluid

  • Filter plates (e.g., Millipore MultiScreen HTS)

  • Plate-based liquid scintillation counter (e.g., MicroBeta TriLux)

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the test compound.

  • Reaction Initiation: Add the receptor-containing membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Separation: Rapidly transfer the reaction mixture to a filter plate and apply a vacuum to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining non-specifically bound radioligand.

  • Signal Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Trustworthiness: Controls are essential. "Total binding" wells contain no test compound. "Non-specific binding" wells contain the radioligand plus a very high concentration of a known, unlabeled ligand to block all specific binding.

Data Analysis:

  • Calculate Percent Displacement: % Displacement = 100 * (1 - (CPM_compound - CPM_non-specific) / (CPM_total - CPM_non-specific))

  • Identify Hits: A compound causing >50% displacement at 10 µM is considered a hit worthy of follow-up IC50 determination.

Synthesis and Path Forward

The data generated from this initial screening cascade provides a critical decision-making framework.

  • If CC50 is low (<1 µM): The compound is likely a general cytotoxin and may be de-prioritized unless cytotoxicity is the desired endpoint (e.g., for an anti-cancer agent).

  • If CC50 is high (>30 µM) and no bioactivity is observed: The compound is likely inert in these assays. The scaffold may require chemical modification to introduce activity.

  • If CC50 is high and a specific "hit" is identified (e.g., >50% inhibition of SRC kinase at 10 µM): This is the ideal outcome. The next steps are clear:

    • IC50 Determination: Perform a full dose-response experiment against the identified target to determine the compound's potency (IC50).

    • Selectivity Profiling: Screen the compound against closely related kinases to assess its selectivity. A highly selective compound is often a more desirable drug candidate.

    • Functional Assays: Move into cell-based functional assays to confirm that target engagement in a biochemical assay translates to a functional outcome in a biological system (e.g., a cell proliferation assay in a cancer cell line dependent on SRC signaling).

This structured, data-driven approach ensures that research resources are directed toward the most promising molecules, accelerating the path from a novel compound to a potential therapeutic lead.

References

  • Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]

  • Title: In Vitro Cytotoxicity Assay: Advanced Research Source: Da-Ta Biotech URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: PubMed URL: [Link]

  • Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Radioligand assay system (RIA) Principles Of Drug Discovery Source: SlideShare URL: [Link]

  • Title: CellTiter-Glo Assay Source: OUS-research.no URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for Novel Biphenyl-Methylamine Analogs in Murine Models

Introduction: The Scientific Rationale for In Vivo Evaluation Biphenyl derivatives represent a class of compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for In Vivo Evaluation

Biphenyl derivatives represent a class of compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] The specific compound, C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, and its analogs are of interest for their potential to modulate key signaling pathways. Preclinical in vivo studies in murine models are a critical step in the drug development pipeline to assess the pharmacokinetics, efficacy, and safety of such novel chemical entities.[2]

This guide provides a comprehensive framework for designing and executing in vivo dosing protocols for novel biphenyl-methylamine compounds in mice. It is grounded in established best practices for animal welfare and scientific rigor, emphasizing the "why" behind experimental choices to ensure reproducible and meaningful results.

Pre-Formulation and Vehicle Selection: Ensuring Bioavailability

The physicochemical properties of the test compound dictate the choice of vehicle for in vivo administration. Biphenyl derivatives are often characterized by low aqueous solubility, making vehicle selection a critical first step.[3]

Solubility Assessment

A preliminary solubility assessment should be conducted to determine the most appropriate vehicle. This can range from simple visual inspection to more quantitative methods like laser nephelometry.[3]

Table 1: Common Vehicles for In Vivo Administration of Hydrophobic Compounds

Vehicle SystemCompositionRoute of AdministrationConsiderations
Aqueous Solutions
Saline (0.9% NaCl)Sterile, isotonic salineIV, IP, SC, POPreferred for water-soluble compounds.[4]
Phosphate-Buffered Saline (PBS)Isotonic buffered solutionIV, IP, SC, POMaintains physiological pH.[5]
Co-solvent Systems
DMSO/Saline0.5-5% DMSO in salineIP, IVDMSO enhances solubility but can have its own biological effects.[5]
Ethanol/SalineUp to 10% ethanol in salineIP, IVUse with caution due to potential for toxicity.[4]
PEG 400/Saline10-50% PEG 400 in salinePO, IPA commonly used, well-tolerated co-solvent.
Suspensions
Carboxymethyl cellulose (CMC)0.5-1% CMC in waterPOSuitable for oral administration of insoluble compounds.[6]
Oil-Based Vehicles
Corn Oil, Sesame OilEdible oilsPO, SCFor highly lipophilic compounds.[4]
Recommended Workflow for Vehicle Selection

The following workflow provides a systematic approach to selecting an appropriate vehicle.

Vehicle_Selection_Workflow A Start: Novel Biphenyl Compound B Assess Solubility in Aqueous Buffers (Saline, PBS) A->B C Soluble? B->C D Use Aqueous Vehicle C->D Yes E Assess Solubility in Co-solvent Systems (e.g., PEG400, DMSO) C->E No I Verify Stability and Homogeneity of Final Formulation D->I F Soluble? E->F G Use Co-solvent System (Optimize concentration) F->G Yes H Prepare as a Suspension (e.g., in 0.5% CMC) F->H No G->I H->I J Proceed to In Vivo Dosing I->J

Caption: Workflow for selecting an appropriate vehicle for in vivo studies.

Administration Protocols: Oral Gavage and Intraperitoneal Injection

The choice of administration route depends on the experimental goals, such as mimicking a clinical route of administration or achieving rapid systemic exposure. Oral gavage (PO) and intraperitoneal (IP) injection are common routes in murine models.[7][8]

Oral Gavage (PO) Protocol

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[7]

Materials:

  • Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip).[7]

  • Syringes.

  • Permanent marker.

  • Animal scale.

Step-by-Step Protocol:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.[9]

  • Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the last rib and mark the tube. This prevents perforation of the esophagus or stomach.[10]

  • Tube Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[7] The tube should pass easily down the esophagus with no resistance. If resistance is met, withdraw and try again.[7]

  • Administer Compound: Once the tube is in place, slowly administer the compound.

  • Withdraw and Monitor: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress for at least 5-10 minutes.[7][9]

Table 2: Dosing Volume Guidelines for Mice

Route of AdministrationMaximum Dosing VolumeReference
Oral (PO)10 mL/kg[7]
Intraperitoneal (IP)10 mL/kg[8]
Intravenous (IV)5 mL/kg
Subcutaneous (SC)10 mL/kg
Intraperitoneal (IP) Injection Protocol

IP injection allows for rapid absorption of a substance into the systemic circulation.[5]

Materials:

  • 25-30 gauge needles.[11]

  • Syringes.

  • Disinfectant (e.g., 70% ethanol).

Step-by-Step Protocol:

  • Animal Restraint: Restrain the mouse with its head tilted downwards to move the abdominal organs cranially.[11]

  • Identify Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum, bladder, and major organs.[8][11]

  • Disinfect: Clean the injection site with a suitable disinfectant.[11]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[11]

  • Aspirate: Gently pull back the plunger to ensure no blood or urine is aspirated, which would indicate improper needle placement.[12]

  • Inject and Withdraw: Inject the substance and withdraw the needle.

  • Monitor: Return the animal to its cage and monitor for any adverse reactions.[11]

Dosing_Protocols_Workflow cluster_prep Preparation cluster_po Oral Gavage (PO) cluster_ip Intraperitoneal (IP) Injection A Calculate Dose (mg/kg) and Volume (mL/kg) B Prepare Dosing Formulation A->B C Weigh Animal B->C D Restrain Mouse C->D G Restrain Mouse (Head Down) C->G E Measure & Insert Gavage Tube D->E F Administer Compound E->F J Post-Dosing Monitoring F->J H Inject into Lower Right Quadrant G->H I Aspirate and Inject H->I I->J K Data Collection (e.g., Blood Sampling, Behavioral Analysis) J->K

Caption: General workflow for PO and IP administration in mice.

Dose-Response and Maximum Tolerated Dose (MTD) Studies

For a novel compound, it is essential to establish a dose-response relationship and determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.[13]

A typical dose-escalation study might involve administering single doses of the compound at, for example, 10, 30, and 100 mg/kg, with a washout period between doses.[14] Animals should be closely monitored for clinical signs of toxicity.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the Animal Ethics Committee and the principles of the 3Rs (Replacement, Reduction, and Refinement).[15][16]

  • Monitoring: Animals should be monitored regularly for signs of pain or distress, including changes in weight, posture, activity, and grooming.[17][18]

  • Humane Endpoints: Clear humane endpoints should be established before the study begins to minimize animal suffering.[18]

  • Training: All personnel performing these procedures must be adequately trained.[7]

Potential Mechanism of Action and Downstream Analysis

While the precise mechanism of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is to be elucidated, related biphenyl compounds have been shown to modulate a variety of cellular processes. For instance, some biphenyl derivatives act as anticonvulsants by modulating Na+ currents, while others show promise as antidiabetic agents.[19][20] The metabolism of biphenyl compounds is often mediated by cytochrome P450 enzymes.[21][22][23]

Following in vivo administration, downstream analyses may include:

  • Pharmacokinetic studies: Measuring compound levels in plasma and tissues over time.[24]

  • Pharmacodynamic studies: Assessing the biological effect of the compound on its target.

  • Toxicology studies: Evaluating any adverse effects on organs through histopathology.[2]

Signaling_Pathway A Biphenyl-Methylamine Analog B Potential Cellular Target (e.g., Ion Channel, Enzyme) A->B C Modulation of Signaling Cascade B->C D Cellular Response (e.g., Altered Gene Expression, Apoptosis) C->D E Physiological Outcome (e.g., Anti-inflammatory, Anti-tumor) D->E

Caption: Hypothetical signaling pathway for a novel biphenyl compound.

Conclusion

Establishing a robust and reproducible in vivo dosing protocol is fundamental to the preclinical evaluation of novel therapeutic candidates like C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride and its analogs. By carefully considering the compound's properties, selecting an appropriate vehicle, and adhering to best practices for administration and animal welfare, researchers can generate high-quality data to guide further drug development efforts.

References

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.).
  • Intraperitoneal Injection of Neonatal Mice - Bio-protocol. (2023, September 20).
  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. (2020, May 5).
  • Oral Gavaging in mice - SWMS - Staff. (2016, December 19).
  • Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (2014, May 15).
  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. (n.d.).
  • Guidelines for the Housing of Mice in Scientific Institutions - Animal Ethics Infolink. (n.d.).
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.).
  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10).
  • Essential resources and best practices for laboratory mouse research - PMC - NIH. (n.d.).
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. (n.d.).
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (n.d.).
  • Guidelines – Animal Care & Use Program - Research A-Z. (2026, January 23).
  • Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity | Request PDF - ResearchGate. (2022, November 28).
  • Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC. (n.d.).
  • Guidelines for monitoring animal welfare - Griffith University. (n.d.).
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (n.d.).
  • A guide to defining and implementing protocols for the welfare assessment of laboratory animals - WBI Studies Repository. (n.d.).
  • Summary of Nonclinical Pharmacology and - Toxicology Section of the Application - PMDA. (n.d.).
  • [Comparative Studies in Vivo and in Vitro on the Formation of Phenolic Biphenyl Metabolites in Various Animal Species (Author's Transl)[] - PubMed. (1976). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6E3vAZ0ZcgQ1tSiq66ldnFXu3yjnU_4Hb6l6j-sn-tp-kM3Ll5q93bnsvk0GE9SL5-msL6oDlmGxyhjRliRqTtTAd34mXfL6_tjXXXAcFmt8q3aP370Rt9qMa3g4yVWg-sw==
  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed. (2013, December 4).
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.).
  • Boehringer Ingelheim US Medical & Clinical Resources. (n.d.).
  • Design, synthesis, and evaluation of some novel biphenyl imidazole derivatives for the treatment of Alzheimer's disease | Request PDF - ResearchGate. (n.d.).
  • C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE - NextSDS. (n.d.).
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - ResearchGate. (2026, January 6).
  • (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents - PubMed. (2013, July 25).
  • Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC. (2024, June 3).
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4).
  • BioMice's Target Humanized Mouse Models Enable Preclinical Toxicity Studies to Support IND Approval - Biocytogen. (2022, November 10).
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals. (2013, December 17).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.).
  • 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics. (2024, November 19).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride

Welcome to the Technical Support Center for the synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride . This compound, featuring a sterically hindered biphenyl core and a primary methylamine hydrochloride s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride . This compound, featuring a sterically hindered biphenyl core and a primary methylamine hydrochloride salt, presents unique synthetic challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize synthetic yield.

Synthetic Workflows & Pathway Analysis

The synthesis of this target compound is generally approached via two primary pathways: the Nitrile Pathway (Route A) and the Boc-Amine Pathway (Route B). Both rely on a core Suzuki-Miyaura cross-coupling step, followed by functional group transformations to yield the final hydrochloride salt.

G cluster_0 Route A: Nitrile Pathway cluster_1 Route B: Boc-Amine Pathway A1 4-Cyanophenylboronic acid + 2-Bromoanisole A2 Suzuki Coupling (Pd cat., Base) A1->A2 A3 2'-Methoxybiphenyl-4-carbonitrile A2->A3 A4 Nitrile Reduction (Raney Ni / NH3) A3->A4 Target C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl A4->Target HCl / Ether B1 4-(Boc-aminomethyl)phenylboronic acid + 2-Bromoanisole B2 Suzuki Coupling (Pd cat., Base) B1->B2 B3 Boc-Protected Biphenyl Amine B2->B3 B3->Target HCl / Dioxane

Fig 1. Divergent synthetic pathways for C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl.

Quantitative Data & Process Optimization

To establish a baseline for your experiments, refer to the following optimization data compiled from standard scale-up campaigns.

Table 1: Optimization of Suzuki Coupling (2-Bromoanisole + 4-Cyanophenylboronic acid)

Catalyst System Base / Solvent Temp Yield (%) Primary Issue Observed
Pd(PPh3)4 (5 mol%) K2CO3 / Toluene:H2O 90 °C 35-45% Steric hindrance, slow oxidative addition
Pd(dppf)Cl2 (2 mol%) Na2CO3 / Dioxane:H2O 80 °C 60-70% Moderate protodeboronation of boronic acid

| Pd2(dba)3 + SPhos | K3PO4 / Toluene:H2O | 100 °C | >90% | Highly efficient for ortho-substituted aryls |

Table 2: Optimization of Nitrile Reduction (2'-Methoxybiphenyl-4-carbonitrile)

Reducing Agent / Catalyst Solvent Additive Primary Amine Yield Secondary Amine (Dimer)
Pd/C, H2 (1 atm) MeOH None 40% 55%
Pd/C, H2 (1 atm) MeOH HCl (1 eq) 75% 15%

| Raney Ni, H2 (50 psi) | EtOH | NH3 (aq) | 92% | <2% |

Troubleshooting & FAQs

Q1: Why is the yield of my Suzuki coupling so low, and why am I recovering unreacted 2-bromoanisole?

Causality: The ortho-methoxy group on 2-bromoanisole creates significant steric hindrance, which drastically slows down the oxidative addition step of the palladium catalytic cycle [1]. Because the desired cross-coupling is delayed, the 4-cyanophenylboronic acid is left exposed to the basic, high-temperature aqueous conditions. This prolonged exposure leads to , cleaving the C-B bond to yield benzonitrile as a dead-end byproduct [2].

Solution: You must outcompete the protodeboronation pathway by accelerating the cross-coupling. Switch to a bulky, electron-rich phosphine ligand like SPhos or a Buchwald precatalyst. These ligands facilitate rapid oxidative addition despite steric bulk. Additionally, use a milder base (e.g., K3PO4) to reduce the instantaneous concentration of the reactive boronate anion.

Protodeboronation BA Arylboronic Acid [Ar-B(OH)2] Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base / H2O Arene Proto-Arene [Ar-H] (Dead End) Boronate->Arene Protodeboronation (High Temp/H2O) Product Cross-Coupled Product [Ar-Ar'] Boronate->Product Pd Catalysis (Desired)

Fig 2. Competing pathways: Desired product formation vs. Protodeboronation.

Q2: During the reduction of 2'-methoxybiphenyl-4-carbonitrile, I am isolating a massive amount of a "dimer-like" byproduct. What is happening?

Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it will nucleophilically attack the unreduced imine, ejecting ammonia and forming a secondary amine dimer. This is a [3].

Solution: Flood the reaction with a competitive nucleophile. Conduct the hydrogenation using Raney Nickel in the presence of excess methanolic or ethanolic ammonia (NH3). The excess ammonia shifts the equilibrium, selectively attacking the imine to reform the primary amine upon further reduction.

Q3: My final hydrochloride salt is precipitating as a sticky gum instead of a crystalline solid. How can I force crystallization?

Causality: Biphenyl methylamine HCl salts are highly hygroscopic. If your solvent system is too polar, or if there is residual water introduced by using aqueous HCl, the salt will "oil out" (form a biphasic liquid system) rather than crystallizing into a solid lattice.

Solution: Ensure strict anhydrous conditions during salt formation. Dissolve the free base in anhydrous diethyl ether or MTBE, and use a commercially prepared solution of 4N HCl in dioxane . The sudden drop in polarity combined with the absence of water will force the immediate precipitation of a crystalline solid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you only proceed to the next step if the underlying chemistry has succeeded.

Protocol A: Synthesis of 2'-Methoxybiphenyl-4-carbonitrile (Suzuki Coupling)
  • Setup: In an oven-dried Schlenk flask, combine 2-bromoanisole (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), K3PO4 (2.0 eq), and Pd2(dba)3 (0.02 eq) with SPhos (0.04 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (4:1 v/v). Purge the flask with Argon for 10 minutes.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against 2-bromoanisole on a silica TLC plate (Hexane:EtOAc 4:1). The starting material (Rf ≈ 0.8) must be completely consumed, replaced by a bright UV-active product spot (Rf ≈ 0.5). If the boronic acid spot disappears but 2-bromoanisole remains, protodeboronation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Reduction and HCl Salt Formation
  • Reduction: Dissolve 2'-Methoxybiphenyl-4-carbonitrile in anhydrous EtOH (0.1 M). Add 10% by volume of 7N NH3 in MeOH.

  • Catalysis: Add Raney Nickel slurry (approx. 20% w/w). Pressurize the vessel with H2 gas (50 psi) and stir vigorously at room temperature for 12 hours.

  • Self-Validation Check (LC-MS): Sample the reaction. The mass spectrum must show the primary amine ( [M+H]+=214.1 ). If a mass of 409.2 is observed, the secondary amine dimer has formed.

  • Filtration: Carefully filter the mixture through a pad of Celite under Argon (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in anhydrous MTBE (20 mL/g). Cool to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 4N HCl in dioxane (1.5 eq).

  • Self-Validation Check (Visual): A dense, white precipitate should form immediately upon contact. If the solution turns cloudy but forms a gum at the bottom of the flask, water is present. Decant the solvent, and triturate the gum with cold, dry hexane.

  • Isolation: Filter the solid, wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours to yield C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride [4].

References

  • ResearchGate. "How to prevent secondary amine formation in nitrile reduction?" Retrieved from:[Link]

  • Andurkar, S. V., et al. "Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels." Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering poor aqueous solubility with C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering poor aqueous solubility with C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride .

Despite being formulated as a hydrochloride salt to improve polarity, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior[1][2]. The massive lipophilic bulk of the methoxy-biphenyl core dominates its physicochemical profile, often leading to precipitation, micellization, or gelation in aqueous media[3]. This guide provides mechanistic insights and field-proven protocols to overcome these formulation hurdles.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does a hydrochloride salt exhibit poor solubility in standard assay buffers (e.g., PBS, Saline)?

A: The primary culprit is the Common Ion Effect coupled with high crystal lattice energy[3][4]. In physiological buffers containing high concentrations of chloride ions (like PBS or 0.9% NaCl), the solubility product equilibrium ( Ksp​=[Amine+][Cl−] ) is severely suppressed[4][5]. The excess chloride ions in the buffer force the equilibrium toward the solid state, causing the hydrophobic biphenyl amine to crash out of solution[3].

Q2: Why does my solution turn cloudy or form a gel over time instead of forming distinct crystals?

A: Hydrophobic amine hydrochlorides with bulky lipophilic tails act similarly to cationic surfactants. When dissolved in water, they can undergo self-association [1][3]. Above a certain Critical Aggregation Concentration (CAC), the hydrophobic biphenyl rings aggregate to minimize contact with water, forming micelles or liquid crystalline mesophases[3][6]. This manifests as a cloudy suspension or a viscous gel rather than a true solution.

Q3: Would changing the pH help dissolve the compound?

A: Only marginally. The pKa​ of the primary methylamine is likely between 9.0 and 10.0. At physiological pH (7.4), the amine is already fully ionized (protonated)[7]. Lowering the pH further will not increase ionization but will introduce more counterions (if using HCl), exacerbating the common ion effect[3].

Section 2: Formulation & Troubleshooting Protocols (The "How")

Protocol A: In Vitro Stock Solution Preparation (Co-solvent System)

For biochemical assays or cell culture where low concentrations of organic solvents are tolerated.

Causality & Validation: DMSO disrupts the crystal lattice energy, while PEG 400 acts as a co-solvent to reduce the interfacial tension between the aqueous media and the hydrophobic biphenyl core[6][8]. Self-validation step: The final dilution must remain optically clear under a microscope (no micro-crystals).

Step-by-Step Methodology:

  • Primary Stock: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM to 20 mM primary stock. Vortex for 60 seconds. Note: Ensure the DMSO is anhydrous; trace water will initiate premature aggregation.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a co-solvent mixture of PEG 400 and Tween 80 (e.g., 40% PEG 400 / 5% Tween 80 / 55% Water).

  • Vortex & Sonicate: Sonicate the intermediate solution in a water bath at 37°C for 5 minutes to ensure micellar dispersion.

  • Final Assay Dilution: Slowly add the intermediate solution dropwise to your final aqueous assay buffer under continuous vortexing to prevent localized supersaturation. Keep final DMSO concentration <1% for cell-based assays.

Protocol B: In Vivo Formulation using HP-β-CD (Inclusion Complexation)

For animal dosing (e.g., IV, IP, or PO) where organic solvents must be minimized to avoid toxicity.

Causality & Validation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[9][10]. The bulky, hydrophobic biphenyl ring of the drug inserts into the CD cavity, shielding it from water, while the protonated amine remains exposed to the aqueous environment[10][11]. This bypasses the common ion effect entirely.

Step-by-Step Methodology:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water or 5% Dextrose in Water (D5W) to achieve a 20% (w/v) solution. Avoid using saline (NaCl) to minimize the common ion effect during the initial complexation.

  • Drug Addition: Add the C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride powder directly to the 20% HP-β-CD solution.

  • Kneading/Stirring: Stir the suspension continuously at room temperature for 12 to 24 hours. The mechanical energy and time are required for the thermodynamic exchange of water molecules out of the CD cavity and the insertion of the biphenyl ring[11][12].

  • Filtration (Self-Validation): Filter the solution through a 0.22 µm PVDF syringe filter. If the complexation was successful, there should be zero resistance during filtration, and the filter should retain no visible white powder.

  • Storage: Store the clear solution at 4°C. It is stable for in vivo dosing for up to 7 days.

Section 3: Data & Decision Matrix

Table 1: Comparison of Solubilization Strategies for Biphenyl Amine Hydrochlorides

StrategyMechanism of ActionBest ApplicationLimitations / Risks
DMSO / PEG 400 Lattice disruption & reduction of interfacial tension[6]In vitro assays, high-throughput screening.Cellular toxicity if DMSO >1%; precipitation upon high aqueous dilution.
HP-β-CD (20%) Hydrophobic cavity inclusion of the biphenyl ring[9][10]In vivo dosing (IV, IP, PO), pharmacokinetics.Requires 12-24h stirring; bulkiness limits maximum drug loading capacity.
Tween 80 / Lipids Micellar encapsulation of the hydrophobic tail[6]Oral gavage, lipid-based drug delivery systems.Can cause hemolysis IV; may interfere with certain biochemical assays.
Salt Swapping Replacing HCl with Mesylate or Sulfate[2][4]Formulation development, API optimization.Requires chemical re-synthesis and full solid-state characterization.

Section 4: Workflows & Diagrams

SolubilityWorkflow Start Compound Precipitation in Aqueous Media CheckAssay Is the application in vitro or in vivo? Start->CheckAssay InVitro In Vitro Assay CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo CheckCl Does buffer contain high [Cl-] (e.g., PBS)? InVitro->CheckCl HPBCD Use 10-20% HP-β-CD Inclusion Complex InVivo->HPBCD DMSO Use DMSO/PEG400 Co-solvent System CheckCl->DMSO No SaltSwap Consider Salt Swap (e.g., Mesylate/Sulfate) CheckCl->SaltSwap Yes (Common Ion Effect)

Caption: Decision tree for troubleshooting biphenyl amine hydrochloride solubility.

MechanisticPathway Free Free Drug (Monomer) Micelle Self-Association (Gel/Micelle) Free->Micelle Conc. > CAC Precip Crystal Precipitation Free->Precip High [Cl-] Media Complex HP-β-CD Complex Free->Complex + HP-β-CD Micelle->Complex + HP-β-CD (Disruption) Precip->Complex + HP-β-CD (12-24h Stir)

Caption: Mechanistic pathways of biphenyl amine phase behavior and CD rescue.

References

  • [1] Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Salt formation to improve drug solubility. United States Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews. Available at: [Link]

  • [6] A Concise Review on Methods of Solubility Enhancement. Edwiser International. Available at:[Link]

  • [4] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • [5] The solubility of drugs. Basicmedical Key. Available at: [Link]

  • [7] Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [8] Innovative medicinal chemistry strategies for enhancing drug solubility. ResearchGate. Available at: [Link]

  • [2] Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts. MDPI. Available at: [Link]

  • [9] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [10] Hydroxypropyl-β-cyclodextrin functionalized calcium carbonate mic. International Journal of Nanomedicine (DovePress). Available at:[Link]

  • [11] Development of inclusion complex based on cyclodextrin and oxazolidine derivative: Phase Solubility Study. SciELO Brazil. Available at: [Link]

  • [12] Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Preventing degradation of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride during long-term storage

Welcome to the technical support center for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride?

To ensure the stability of solid C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, it is crucial to control temperature, humidity, and light exposure.

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C for long-term stability. While some suppliers may ship the solid compound at room temperature for short durations, prolonged storage at elevated temperatures can accelerate degradation.[1]

  • Humidity: Keep the container tightly sealed in a dry and well-ventilated place.[1] Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air, which can lead to chemical degradation.[2][3] The use of a desiccator is recommended for storage periods longer than two weeks.[4]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[6][7]

Q2: I've noticed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause?

Changes in the physical appearance of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride are often indicative of degradation.

  • Clumping or Deliquescence: This is a strong indicator of moisture absorption due to the hygroscopic nature of many hydrochloride salts.[3] Absorbed water can mediate degradation pathways, such as hydrolysis or disproportionation.[8][9]

  • Color Change (e.g., yellowing or browning): This may suggest oxidative degradation. The benzylic amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure.[6][10] This can lead to the formation of colored impurities like imines or other oxidation byproducts.[11][12]

If you observe any changes in the physical appearance of your compound, it is highly recommended to re-analyze its purity before use.

Q3: What are the primary degradation pathways for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride?

The main degradation pathways for this compound are oxidation, hydrolysis, and disproportionation.

  • Oxidation: The benzylic amine group is prone to oxidation, which can lead to the formation of imines and other related byproducts.[6][7][12] This process can be accelerated by heat, light, and the presence of oxygen.

  • Hydrolysis: Although the methoxy group on the biphenyl ring is generally stable, under certain conditions (e.g., presence of moisture and acidic or basic catalysts), it could undergo hydrolysis to a phenolic group.[13]

  • Disproportionation: As a hydrochloride salt of a weak base, there is a risk of disproportionation, where the salt reverts to the free base and hydrochloric acid.[8][14] This is often mediated by moisture and can be influenced by the microenvironment, including the presence of other compounds in a formulation.[8][9]

Troubleshooting Guide

Scenario 1: My compound shows new impurity peaks on HPLC analysis after several months of storage.

Possible Cause: Chemical degradation due to suboptimal storage conditions.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Was the compound stored at the recommended 2-8°C?

    • Humidity: Was the container tightly sealed and stored in a desiccator?

    • Light: Was the compound protected from light?

    • Atmosphere: Was the compound stored under an inert atmosphere?

  • Characterize Impurities:

    • Utilize LC-MS to obtain the mass-to-charge ratio of the impurity peaks.[15][16] This can provide initial clues about the nature of the degradation products (e.g., an increase in mass may suggest oxidation).

    • If possible, isolate the impurities for structural elucidation by NMR.

  • Implement Corrective Actions:

    • If storage conditions were not ideal, transfer the compound to the recommended conditions immediately.

    • For future long-term storage, consider aliquoting the compound into smaller, tightly sealed vials under an inert atmosphere to minimize exposure to air and moisture with each use.

Scenario 2: I am observing poor solubility of the compound in aqueous solutions compared to when it was first received.

Possible Cause: Salt disproportionation to the less soluble free base form.[8][14]

Troubleshooting Steps:

  • pH Adjustment:

    • Measure the pH of the solution. The free base form is less soluble in neutral or basic aqueous solutions.

    • Adjusting the pH to a more acidic range (e.g., pH 3-5) with a small amount of dilute HCl should increase the solubility if disproportionation has occurred, as it will convert the free base back to the hydrochloride salt.

  • Solid-State Analysis:

    • Techniques like X-ray powder diffraction (XRPD) can be used to detect the presence of the free base crystalline form in the solid sample.

  • Preventative Measures:

    • Ensure the compound is stored in a very dry environment to minimize water-mediated disproportionation.

    • When preparing aqueous stock solutions, use a slightly acidic buffer to maintain the protonated state of the amine and enhance stability.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Studies

This protocol helps to understand the potential degradation pathways of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride.[5][17]

Objective: To identify potential degradation products under stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[10]

    • Thermal Stress: Store the solid compound at 70°C for 48 hours.[10]

    • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Use LC-MS to identify the mass of any new peaks that appear.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Products
Acid/Base HydrolysisHydrolysis of methoxy groupPhenolic derivatives
Oxidation (H₂O₂)Oxidation of benzylic amineImine, N-oxide
ThermalVariousDependent on conditions
PhotostabilityPhotolytic cleavage/oxidationVarious
Protocol 2: Routine Purity Check by HPLC

Objective: To monitor the purity of the compound during long-term storage.

Methodology:

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration.

  • Sample Preparation: Prepare a solution of the stored compound at the same concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the standard.

    • Quantify the purity by calculating the area percentage of the main peak.

    • Note any new impurity peaks and their area percentages.

Visualizations

Potential Degradation Pathways

A C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl B Oxidation (Imine, N-Oxide) A->B O₂, Light, Heat C Hydrolysis (Phenolic derivative) A->C H₂O, Acid/Base D Disproportionation (Free Base) A->D Moisture

Caption: Key degradation pathways for the compound.

Troubleshooting Workflow for Purity Issues

Start Impurity detected by HPLC CheckStorage Review Storage Conditions (Temp, Humidity, Light) Start->CheckStorage Ideal Conditions Ideal? CheckStorage->Ideal CorrectStorage Correct Storage Conditions Ideal->CorrectStorage No Characterize Characterize Impurity (LC-MS) Ideal->Characterize Yes CorrectStorage->Characterize Oxidation Oxidative Degradation Characterize->Oxidation Mass consistent with oxidation Hydrolysis Hydrolytic Degradation Characterize->Hydrolysis Mass consistent with hydrolysis Other Other Degradation Characterize->Other Other mass change End Implement Preventative Measures Oxidation->End Hydrolysis->End Other->End

Caption: Decision tree for investigating new impurities.

References

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. Available at: [Link]

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. National Center for Biotechnology Information. Available at: [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link]

  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... ResearchGate. Available at: [Link]

  • Electrochemical Oxidation of Benzylic Amines into the Corresponding Imines in the Presence of Catalytic Amounts of KI. Taylor & Francis Online. Available at: [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Available at: [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University of Minnesota Digital Conservancy. Available at: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at: [Link]

  • Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Taylor & Francis Online. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Silver Fern Chemical Inc.. Available at: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Available at: [Link]

  • Hydrochloride. Grokipedia. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Biphenyl Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Center for Biotechnology Information. Available at: [Link]

  • The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry. Available at: [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. Available at: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass, Eastern Kentucky University. Available at: [Link]

  • Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. Available at: [Link]

  • Degradation of biphenyl by methanogenic microbial consortium. ResearchGate. Available at: [Link]

  • Microbial degradation of biphenyl and its derivatives. PubMed. Available at: [Link]

  • Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Multidisciplinary Research. Available at: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Hydrochloride. Wikipedia. Available at: [Link]

  • Dehydroxylation of Phenols; Hydrogenolysis of Phenolic Ethers: Biphenyl. ResearchGate. Available at: [Link]

  • C-(2'-FLUORO-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE. NextSDS. Available at: [Link]

  • Why do amines dissolve in hydrochloric acid? Quora. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link].

  • 2'-METHOXY-BIPHENYL-4-YLAMINE HYDROCHLORIDE. NextSDS. Available at: [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Purification methods for removing trace impurities from C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Welcome to the Technical Support Center for the purification of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride . As a Senior Application Scientist, I have structured this guide to address the complex physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride . As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges associated with biphenyl amine derivatives.

This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core[1], followed by the reduction of a nitrile or reductive amination to yield the primary amine. Consequently, the crude product is often contaminated with residual palladium, colored polymeric oxidation products, and closely eluting organic impurities (e.g., secondary amine dimers or homocoupled biphenyls)[2][3]. The following guide provides field-proven, mechanistically grounded solutions to isolate the active pharmaceutical ingredient (API) to high purity.

Part 1: Diagnostic Workflow & Visualization

Below is the recommended sequential purification workflow. Because amines are strong ligands for transition metals, attempting recrystallization before palladium scavenging often results in the co-precipitation of Pd-amine complexes.

G Start Crude C-(2'-Methoxy-biphenyl-4-yl)- methylamine HCl Freebase Free-Basing (Aqueous NaOH / EtOAc) Start->Freebase Disrupt Pd-Amine coordination Pd Palladium Scavenging (Thiol-Silica or PIX) Freebase->Pd Add Scavenger (40°C, 4-12h) Charcoal Re-salting & Decolorization (HCl, Activated Carbon in EtOH) Pd->Charcoal Filter resin Cryst Recrystallization (EtOH / Diethyl Ether) Charcoal->Cryst Hot filtration through Celite Pure Pure API (<10 ppm Pd, >99% HPLC) Cryst->Pure Slow cooling & Anti-solvent addition

Workflow for the purification of C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl.

Part 2: Troubleshooting & FAQs

Q1: My recrystallization of the amine hydrochloride is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out occurs when the melting point of the solute in the chosen solvent system is lower than the saturation temperature. Rapid cooling or the excessive addition of an anti-solvent forces the compound to separate as a liquid phase rather than nucleating into a crystalline lattice. Solution: Redissolve the oil by adding a minimal amount of the hot primary solvent (e.g., absolute ethanol). Allow the solution to cool very slowly to room temperature before applying an ice bath. To induce nucleation, scratch the inside of the flask with a glass rod or introduce a seed crystal of the pure compound[4].

Q2: ICP-MS analysis shows Palladium levels > 100 ppm in my final API. How can I reduce this to ICH acceptable limits (<10 ppm)? A2: Palladium from the Suzuki coupling step coordinates tightly to the primary amine functionality. Simple recrystallization is insufficient because the Pd-amine complex co-crystallizes with the product. Solution: You must utilize a scavenger with a higher affinity for soft metals than the amine itself. Potassium Isopropyl Xanthate (PIX) or thiol-modified silica resins are highly effective[5][6]. PIX can reduce Pd levels to <1 ppm by forming highly insoluble Pd-xanthate complexes[5]. Critical Note: Scavenging is vastly more efficient on the free base rather than the hydrochloride salt, as the protonated amine (ammonium) alters the solubility and phase-transfer dynamics.

Q3: The isolated salt is heavily discolored (brown/yellow). How do I remove these polymeric impurities? A3: Amines are highly susceptible to oxidation by light or air, leading to the formation of colored, high-molecular-weight polymeric degradation products[7]. Solution: Utilize activated decolorizing charcoal (e.g., Norit). Dissolve the crude hydrochloride salt in hot ethanol, add 10-15% w/w activated carbon, and heat briefly. The porous carbon matrix traps the large polymeric impurities. Perform a hot filtration through a pad of Celite to remove the fine carbon particles before proceeding with crystallization[8].

Q4: HPLC shows a closely eluting impurity, suspected to be a secondary amine dimer. How is this removed? A4: Dimerization is a common side reaction if the methylamine was synthesized via the reduction of a nitrile. Secondary amine hydrochlorides have different solubility profiles than primary amines. Solution: A stringent solvent/anti-solvent recrystallization using an Ethanol/Diethyl ether system typically enriches the primary amine in the crystalline phase, leaving the more soluble secondary amine dimer in the mother liquor[4].

Part 3: Step-by-Step Methodologies

Protocol 1: Palladium Scavenging (Self-Validating Workflow)

Causality: This protocol relies on Le Chatelier's principle and hard-soft acid-base (HSAB) theory. The soft sulfur atoms in the scavenger outcompete the harder nitrogen atoms of the API for the soft Pd(II) ions.

  • Free-Basing: Suspend the crude C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl in Ethyl Acetate (10 volumes). Add 1M aqueous NaOH until the aqueous layer reaches pH 10. Extract, wash the organic layer with brine, and dry over MgSO₄.

  • Scavenging: To the organic filtrate, add Thiol-modified silica scavenger (3-5 wt equivalents relative to the estimated Pd content).

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours. (Validation: Pull a 1 mL aliquot, filter, and run a rapid colorimetric Pd test or ICP-MS to confirm depletion).

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin[6]. Wash the resin bed with 2 volumes of fresh Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-depleted free base.

Protocol 2: Hydrochloride Salt Formation & Recrystallization

Causality: Ethanol acts as the primary solvent due to its ability to dissolve the polar HCl salt at reflux. Diethyl ether acts as the anti-solvent, sharply decreasing the dielectric constant of the medium and driving the precipitation of the highly polar salt[4].

  • Dissolution: Dissolve the Pd-depleted free base in a minimal volume of absolute ethanol (approx. 5-7 mL/g).

  • Salt Formation: Cool the solution to 0-5°C. Slowly add 1.05 equivalents of HCl (2M in diethyl ether) dropwise with vigorous stirring.

  • Decolorization (Optional): If the solution is dark, add 0.3 g of activated charcoal per gram of API. Heat to reflux for 10 minutes, then filter hot through a Celite pad[8].

  • Crystallization: Allow the clear ethanolic solution to cool slowly to room temperature.

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid[4].

  • Isolation: Place the flask in an ice bath for 2 hours to maximize crystal formation. Collect the crystals via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum[4].

Part 4: Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal varies significantly depending on the specific reaction conditions and the chosen purification method. The table below summarizes the expected performance of various techniques applied to biphenyl amine APIs[5][6][9].

Purification MethodInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyMechanistic Notes
Celite Filtration >1000100 - 500VariableOnly effective for insoluble palladium black agglomerates[6].
Activated Carbon 500<50>90%Efficiency depends heavily on carbon porosity and treatment time[6].
Thiol-based Silica 200<10>95%Highly effective for a broad range of soluble Pd(II) species via covalent S-Pd bonding[6].
Potassium Isopropyl Xanthate (PIX) ~362<1>99%Ultra-efficient; forms highly insoluble Pd-xanthate complexes that precipitate out of solution[5][9].

Part 5: References

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 - ACS Publications Source: Organic Process Research & Development (ACS) URL: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications Source: Organic Process Research & Development (ACS) URL:[Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - ResearchGate Source: ResearchGate URL:[Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate Source: ResearchGate URL:[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis - MDPI Source: MDPI URL: [Link]

  • Experiment 1: Synthesis of Acetaminophen (Decolorization of Amines) - MSU Source: Michigan State University URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlaps in C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride Spectra

Welcome to the technical support center for resolving NMR signal overlap in the spectra of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR signal overlap in the spectra of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation and analysis of this molecule due to overlapping resonances in its ¹H NMR spectrum. Here, you will find a curated collection of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Each solution is grounded in established scientific principles and supported by field-proven insights to help you navigate these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant signal crowding and overlap in the aromatic region (approx. 7.0-8.0 ppm) of my ¹H NMR spectrum for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. How can I begin to resolve these signals?

A1: Signal overlap in the aromatic region of biphenyl compounds is a common challenge due to the similar chemical environments of the protons on the two phenyl rings.[1] To address this, a multi-pronged approach involving both simple experimental adjustments and more advanced 2D NMR techniques is recommended.

Initial Troubleshooting Steps:

  • Solvent-Induced Shifts: The chemical shifts of aromatic protons can be sensitive to the choice of deuterated solvent.[2] Acquiring spectra in different solvents (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the electronic environment around the protons, leading to changes in their chemical shifts and potentially resolving the overlap.[2][3][4] Aromatic solvents like benzene-d₆ can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), which can be particularly useful for separating crowded aromatic signals.[2][3]

  • Temperature Variation: Adjusting the temperature of the NMR experiment can sometimes improve signal resolution.[5] Changes in temperature can affect the rate of molecular tumbling and intermolecular interactions, which may lead to differential changes in the chemical shifts of the overlapping protons.

  • Concentration Adjustment: Highly concentrated samples can lead to line broadening and increased intermolecular interactions, exacerbating signal overlap.[6] Preparing a more dilute sample can sometimes sharpen the signals and improve resolution.

If these initial steps do not sufficiently resolve the overlap, progressing to 2D NMR techniques is the next logical step.

Q2: The initial troubleshooting steps were not enough. Which 2D NMR experiments are most effective for resolving overlapping aromatic proton signals in my compound?

A2: When one-dimensional NMR is insufficient, 2D NMR experiments are powerful tools for dispersing signals across a second frequency dimension, thereby resolving overlap.[7][8][9] For overlapping aromatic signals, the following experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds (e.g., ortho- and meta-couplings in an aromatic ring).[7][10][11] By identifying which protons are coupled, you can trace out the spin systems of each of the biphenyl rings separately, even if their signals overlap in the 1D spectrum.[10][12]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful when you have a complete spin system within a single ring. This experiment shows correlations between all protons within a spin system, not just those that are directly coupled.[7][13][14] For instance, a TOCSY spectrum can reveal all the protons belonging to one of the phenyl rings, from a single, well-resolved proton on that ring.[14] The duration of the mixing time in a TOCSY experiment can be varied to control the extent of magnetization transfer through the spin system.[10][14]

Q3: I'm also seeing some overlap between the aliphatic signals (methylamine and methoxy groups) and potentially with some of the aromatic signals. How can I definitively assign these?

A3: Overlap between aliphatic and aromatic regions can be particularly challenging to deconvolute. In this scenario, heteronuclear 2D NMR experiments, which correlate protons with their directly attached or long-range coupled carbons, are invaluable.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7][15][16] Since ¹³C chemical shifts are much more dispersed than ¹H shifts, this experiment is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[11][17] For C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, the HSQC spectrum will show distinct correlations for the methoxy protons and their carbon, the methylamine proton and its carbon, and each aromatic proton with its respective carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[15][17][18] This is extremely useful for piecing together the molecular structure. For example, you can expect to see correlations between the methoxy protons and the aromatic carbon at the 2'-position, and between the methylamine proton and the aromatic carbon at the 4-position. This provides unambiguous evidence for the connectivity of the different fragments of the molecule.[16]

The combination of HSQC and HMBC spectra provides a powerful toolkit for unambiguously assigning both proton and carbon signals, even in the presence of significant overlap.[19]

Q4: I have access to lanthanide shift reagents (LSRs). Could these be useful for resolving the signal overlap in my compound?

A4: Yes, lanthanide shift reagents can be a very effective method for resolving signal overlap, particularly for molecules that possess a Lewis basic site.[20][21] C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride has two potential binding sites for an LSR: the nitrogen of the methylamine and the oxygen of the methoxy group.

How LSRs Work: LSRs are organometallic complexes containing a lanthanide metal ion (e.g., Europium or Dysprosium).[21][22] When added to a sample, the LSR will reversibly bind to a Lewis basic functional group in the analyte.[21] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, effectively "spreading out" the NMR spectrum and resolving overlapping signals.[6][22]

Considerations for Using LSRs:

  • Line Broadening: A potential drawback of LSRs is that they can cause significant line broadening, which may reduce the ability to accurately integrate signals.[21]

  • Hygroscopic Nature: LSRs are sensitive to moisture, so it is important to use anhydrous solvents and handle the reagents in a dry environment.[21]

  • Titration: It is crucial to add the LSR in small increments and acquire a spectrum after each addition to monitor the changes in chemical shifts and find the optimal concentration for signal resolution.[20]

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Prepare your sample of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in a suitable deuterated solvent at a concentration that gives a good signal-to-noise ratio in a standard ¹H experiment.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for optimal homogeneity.

    • Acquire a standard ¹H spectrum and determine the spectral width required to encompass all proton signals.

  • COSY Experiment Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover the full proton chemical shift range.

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution. A typical starting point is 256-512 increments.

    • Set the number of scans per increment to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Analyze the off-diagonal cross-peaks to identify coupled protons.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: As per the COSY protocol.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for both ¹H and ¹³C frequencies.

    • Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths.

  • HSQC Experiment Parameters:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the one-bond ¹H-¹³C coupling constant (CNST13 or similar parameter) to an average value of 145 Hz.

  • Data Processing and Analysis:

    • Process the 2D data and perform the Fourier transform in both dimensions.

    • Each cross-peak in the resulting spectrum represents a direct one-bond connection between a proton and a carbon.

Protocol 3: Using a Lanthanide Shift Reagent (LSR)
  • Sample and Reagent Preparation:

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Dy(fod)₃) in the same deuterated solvent as your analyte.

    • Dissolve a known amount of your compound in the deuterated solvent in an NMR tube.

  • Titration and Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of your sample without the LSR.

    • Add a small, known aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube.

    • Thoroughly mix the sample and acquire another ¹H NMR spectrum.

    • Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved without excessive line broadening.

  • Data Analysis:

    • Compare the spectra to track the chemical shift changes of the signals of interest.

Visualizations

NMR_Workflow cluster_1D Initial Analysis cluster_Troubleshooting Basic Troubleshooting cluster_2D Advanced 2D NMR cluster_LSR Chemical Shift Reagents 1D_H_NMR ¹H NMR Spectrum Signal_Overlap Signal Overlap Identified 1D_H_NMR->Signal_Overlap Change_Solvent Change Solvent Signal_Overlap->Change_Solvent COSY ¹H-¹H COSY Signal_Overlap->COSY LSR Use Lanthanide Shift Reagent Signal_Overlap->LSR Vary_Temperature Vary Temperature Adjust_Concentration Adjust Concentration TOCSY ¹H-¹H TOCSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC

Caption: Workflow for resolving NMR signal overlap.

Summary of Techniques and Applications

TechniqueTypeInformation GainedBest For Resolving
Solvent Change 1D ¹HDifferential shifts of protonsMild aromatic and aliphatic overlap
Temperature Variation 1D ¹HDifferential shifts due to conformational or interaction changesMild overlap, temperature-sensitive conformers
¹H-¹H COSY 2D HomonuclearProton-proton couplings (2-3 bonds)Overlapping signals within the same or different spin systems
¹H-¹H TOCSY 2D HomonuclearAll protons within a spin systemIdentifying all signals from a specific molecular fragment (e.g., one of the phenyl rings)
¹H-¹³C HSQC 2D HeteronuclearDirect one-bond proton-carbon correlationsSevere proton overlap, by dispersing signals in the carbon dimension
¹H-¹³C HMBC 2D HeteronuclearLong-range (2-3 bond) proton-carbon correlationsUnambiguous assignment of quaternary carbons and connectivity between molecular fragments
Lanthanide Shift Reagents 1D ¹HSpreading out the spectrum based on proton proximity to a binding siteOverlap in molecules with Lewis basic functional groups

References

  • Sattler, M., & Fesik, S. W. (1996). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 118(36), 8485–8490. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. [Link]

  • NMR Core Facility. (n.d.). TOCSY. [Link]

  • University of Ottawa NMR Facility Blog. (2008, June 3). COSY vs TOCSY. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 41(10), 2297-2302. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ACS Publications. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Rashkin, M. J., & Waters, M. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(27), 6544–6545. [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Synlett, 30(20), 2267-2271. [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

  • ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • DOI. (n.d.). Supporting Information For: S1. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • ResearchGate. (2018, July 5). Simultaneous quantification of aliphatic and aromatic hydrocarbons in produced water analysis using mobile 1H NMR. [Link]

  • PMC. (n.d.). NMR methods for the analysis of mixtures. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]

  • Reddit. (2020, March 25). How would you describe the multiplicity of this proton nmr for biphenyl?. [Link]

  • Agilent. (2013, September 30). Advanced Experiments - Expert NMR made easy. [Link]

  • SLU publication database (SLUpub). (n.d.). Reducing signal interference in complex NMR spectra. [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. [Link]

  • NextSDS. (n.d.). C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE. [Link]

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Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride vs. Standard Biphenylamines

Executive Summary The biphenyl scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of a specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of a specifically substituted biphenyl derivative, C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, against the broader class of "standard" biphenylamines. For the purpose of this guide, "standard biphenylamines" are defined as simpler analogues, such as 4-aminobiphenyl or derivatives lacking the specific methoxy and methylamine substitution pattern of our target compound. While direct comparative experimental data for C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is not prevalent in public literature, this guide leverages established principles of medicinal chemistry to predict its performance and highlight its potential advantages and liabilities. We will dissect the influence of its unique structural features—specifically the ortho-methoxy group and the 4-methylamine moiety—on its structure-activity relationship (SAR), physicochemical properties, and pharmacokinetic profile.

The Biphenylamine Scaffold: A Privileged Structure in Drug Discovery

Biphenyl derivatives are integral to drug design due to their rigid, yet conformationally flexible nature, which allows them to effectively orient functional groups for optimal interaction with biological targets.[1][2] This scaffold is present in drugs with a wide array of biological activities, including antihypertensive, anticancer, and anti-inflammatory agents.[1] The addition of an amine functionality, creating a biphenylamine, introduces a basic center that can engage in crucial hydrogen bonding and ionic interactions with protein targets like receptors and enzymes.[3]

Standard biphenylamines, while effective starting points, often require significant chemical modification to optimize their drug-like properties. Issues such as poor solubility, metabolic instability, and off-target toxicity can arise from the unsubstituted aromatic rings.[4]

Profile: C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

Chemical Structure:

  • CAS Number: 858674-01-8[5]

  • Core Scaffold: Biphenyl

  • Key Substituents:

    • 2'-Methoxy Group: An electron-donating group on one of the phenyl rings, positioned ortho to the inter-ring bond.

    • 4-Methylamine Group: A primary amine on a methylene spacer attached to the other ring at the para position.

    • Hydrochloride Salt: Improves solubility and handling of the basic amine.

The strategic placement of these substituents is predicted to significantly modulate the molecule's properties compared to a simple 4-aminobiphenyl.

Comparative Analysis: A Deep Dive into Structure and Function

Structure-Activity Relationship (SAR) and Target Binding

The introduction of the 2'-methoxy group is a critical design choice. Unlike a simple biphenyl, which can rotate freely around the central C-C bond, the ortho-methoxy group introduces steric hindrance. This restricts the molecule's conformation, locking it into a preferred dihedral angle. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.

Furthermore, the oxygen of the methoxy group is a hydrogen bond acceptor, offering an additional interaction point with a protein binding pocket that is absent in standard biphenylamines.[6][7] This can be a powerful tool for enhancing potency.[8][9] The methylamine group provides a primary amine for key ionic or hydrogen bond donor interactions, a common feature for engaging with targets like G-protein coupled receptors or kinases.[10]

Diagram: Impact of 2'-Methoxy Substitution on Conformation and Binding

Caption: Influence of the 2'-methoxy group on target interaction.

Physicochemical Properties

The substituents significantly alter the molecule's physicochemical profile, impacting its "drug-likeness."

PropertyStandard Biphenylamine (e.g., 4-Aminobiphenyl)C-(2'-Methoxy-biphenyl-4-yl)-methylamineRationale for Change
Lipophilicity (LogP) Moderately LipophilicPotentially Similar or Slightly LowerThe methoxy group on an aromatic ring has a near-zero effect on lipophilicity, but the overall increase in size and polarity from the methylamine and methoxy groups can slightly lower the LogP.[8]
Aqueous Solubility LowModerately IncreasedThe primary amine allows for the formation of a hydrochloride salt, significantly boosting aqueous solubility. The methoxy oxygen can also act as a hydrogen bond acceptor with water.[6][7]
Polar Surface Area (PSA) LowerHigherThe addition of oxygen and nitrogen atoms increases the PSA, which can influence membrane permeability and interactions with polar targets.
pKa ~4.3 (Aniline-like)~9-10 (Alkylamine-like)The methylamine is a more basic alkylamine, whereas the amine in 4-aminobiphenyl is a much less basic aniline. This has profound implications for its charge state at physiological pH.

Expert Insight: The shift from an aniline to a more basic methylamine is a crucial transformation. At physiological pH (7.4), the methylamine will be predominantly protonated (positively charged), which is excellent for solubility and forming ionic bonds with targets, but can be a hindrance for crossing cell membranes.

Pharmacokinetic (ADME) Profile

A drug's success is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11]

  • Absorption & Distribution: The improved solubility of the hydrochloride salt may enhance oral absorption. However, the higher PSA and positive charge at physiological pH might reduce passive diffusion across the gut wall and the blood-brain barrier.

  • Metabolism: This is a key area of differentiation. Biphenyl rings are often metabolized by cytochrome P450 (CYP) enzymes via hydroxylation, typically at the para position.[12]

    • In a standard biphenylamine , the unsubstituted rings are vulnerable to extensive metabolism.

    • In C-(2'-Methoxy-biphenyl-4-yl)-methylamine , the methoxy group itself is a primary target for metabolism via O-demethylation by CYP enzymes.[6][8] This creates a phenol metabolite, which can then be rapidly conjugated and excreted. While this might lead to faster clearance, it is a predictable metabolic pathway. This predictability can be an advantage in drug design, as it allows chemists to anticipate and potentially block this metabolic "soft spot" if a longer half-life is desired.

Experimental Protocols

To empirically validate the predicted differences, a medicinal chemist would undertake a series of standard assays.

Protocol: Representative Synthesis via Suzuki-Miyaura Coupling

The biphenyl core is most efficiently constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2][13]

Diagram: Synthetic Workflow

Synthesis_Workflow A 4-Bromobenzylphthalimide C Suzuki Coupling (Pd Catalyst, Base, Solvent) A->C B 2-Methoxyphenylboronic Acid B->C D Protected Intermediate C->D Formation of Biphenyl Core E Deprotection (e.g., Hydrazine) D->E F C-(2'-Methoxy-biphenyl-4-yl)-methylamine E->F G Salt Formation (HCl in Ether) F->G H Final Product (Hydrochloride Salt) G->H

Caption: General synthetic route to the target compound.

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzylphthalimide (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (3.0 eq).[13]

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of Dioxane to Water.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the phthalimide-protected intermediate.

  • Deprotection: Dissolve the intermediate in ethanol and add hydrazine monohydrate (5.0 eq). Reflux the mixture for 4 hours.

  • Isolation: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate and purify the resulting free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a solvent like diethyl ether and add a solution of HCl in ether to precipitate the final hydrochloride salt, which can be collected by filtration.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the compound's susceptibility to metabolism by liver enzymes.

  • Incubation: Incubate the test compound (e.g., at 1 µM concentration) with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance. This data can be compared with that of a standard biphenylamine to quantify the impact of the methoxy group on metabolic rate.

Conclusion and Future Perspectives

C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride represents a thoughtfully designed molecule that leverages specific substitutions to overcome the limitations of simpler biphenylamines. The ortho-methoxy group serves as a powerful conformational restraint and a potential hydrogen bond acceptor, which can enhance binding affinity and selectivity. The 4-methylamine provides a basic handle for crucial target interactions and improved solubility.

However, these same features present potential liabilities. The basicity of the amine may limit membrane permeability, and the methoxy group introduces a predictable site of metabolic attack.[8]

This analysis underscores a fundamental principle of medicinal chemistry: there are no "good" or "bad" functional groups, only context-dependent properties. The strategic introduction of the methoxy and methylamine groups transforms a standard biphenylamine scaffold into a specialized tool. Future work should focus on synthesizing this compound and its analogues and testing them in relevant biological assays to validate these predictions and explore its therapeutic potential.

References

  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem.
  • The role of the methoxy group in approved drugs | Request PDF.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives | Request PDF.
  • Representative examples for biphenyl containing marketed drugs.
  • Structure-activity relationship (SAR) of biphenyl sulfonamides. Benchchem.
  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
  • Design, Synthesis & Structure–Activity Relationship of Novel Diphenylamine Deriv
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Pharmacokinetics in Drug Discovery.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prost
  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.
  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals.
  • (PDF) Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate v1.
  • Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals.
  • Process for the preparation of biphenylamines.
  • Development of bioactive compounds based on biphenyl.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • C-(2'-METHOXY-BIPHENYL-4-YL)-METHYLAMINE HYDROCHLORIDE. NextSDS.

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Comparative

HPLC Method Validation Guide: Purity Determination of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride

A Comparative Analysis of C18 vs. Biphenyl Stationary Phases for Resolving Positional Isomers As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of C18 vs. Biphenyl Stationary Phases for Resolving Positional Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar aromatic intermediates. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (CAS: 858674-01-8) presents a unique chromatographic challenge. It features a rigid biphenyl scaffold, an electron-donating methoxy group, and a highly basic primary amine.

When developing a stability-indicating purity method for this compound, standard reversed-phase approaches often fail to resolve critical positional isomers (such as the 3'-methoxy or 4'-methoxy synthetic byproducts). This guide objectively compares traditional C18 column chemistries against Biphenyl stationary phases, explaining the causality behind the phase selection, mobile phase optimization, and providing a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Evaluation: Why C18 Fails and Biphenyl Succeeds

To design a robust method, we must first understand the molecular interactions at play.

The Limitation of C18 (Alkyl) Phases: Traditional C18 columns separate analytes based almost entirely on hydrophobic (van der Waals) interactions[2]. Because the positional isomers of methoxy-biphenyl methylamine possess nearly identical hydrophobicities (logP values), a C18 phase cannot effectively discriminate between them, resulting in co-elution and poor resolution[3].

The Superiority of Biphenyl Phases: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic retention, the end-to-end bonded phenyl rings on the stationary phase facilitate strong π−π interactions with the aromatic rings of the analyte[4]. The electron density of the analyte's biphenyl core is highly sensitive to the exact position of the methoxy group (ortho vs. meta vs. para). The biphenyl column recognizes these subtle steric and electronic differences, allowing for baseline separation of isomers that are otherwise inseparable on a C18 column[3].

Mobile Phase Causality: The Methanol Advantage

To maximize the selectivity of the biphenyl column, Methanol must be chosen over Acetonitrile as the organic modifier. Acetonitrile contains a cyano group with its own π electrons, which compete with the analyte for binding sites on the biphenyl stationary phase. Methanol lacks π electrons, thereby enhancing the π−π driven separation[5].

Furthermore, because the analyte is a primary amine, the aqueous mobile phase must be buffered to pH 3.0 . At this acidic pH, the amine is fully protonated and residual silanols on the silica support are neutralized, preventing secondary ion-exchange interactions that cause severe peak tailing.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard C18 phase to a Biphenyl phase under identical gradient conditions (Methanol / 20 mM Ammonium Formate pH 3.0).

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnScientific Rationale & Causality
Retention Time ( Rt​ ) 8.4 min11.2 minEnhanced retention on the Biphenyl phase is driven by dual hydrophobic and π−π interactions[2].
Isomer Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline) Biphenyl phases sterically discriminate the exact position of the methoxy group on the aromatic ring[3].
Tailing Factor ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical) Optimized π−π interactions combined with pH 3.0 buffer completely suppress amine-silanol interactions.
Theoretical Plates ( N ) 8,50014,200 Stronger, more uniform analyte-stationary phase interactions improve overall peak efficiency.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to self-validate the system prior to sample analysis.

Phase 1: Chromatographic Setup
  • Instrument: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC system).

  • Column: Superficially porous Biphenyl column (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in HPLC-grade water, adjusted to pH 3.0 ± 0.05 with formic acid.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: 10% 80% B

    • 15.0 - 18.0 min: 80% B

    • 18.0 - 18.1 min: 80% 10% B

    • 18.1 - 22.0 min: 10% B (Re-equilibration)

Phase 2: ICH Q2(R2) Validation Execution

Execute the following protocols to validate the method for purity determination[1],[6].

  • System Suitability Testing (SST): Inject the working standard (0.5 mg/mL) six consecutive times.

    • Self-Validation Criteria: %RSD of peak area 2.0%. Tailing Factor 1.5. Resolution between the 2'-methoxy API and spiked 3'-methoxy isomer 2.0.

  • Specificity (Forced Degradation): Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours. Analyze using a Diode Array Detector (DAD).

    • Self-Validation Criteria: Peak purity angle must be less than the peak purity threshold (Purity Index > 0.990). Degradants must not co-elute with the main peak.

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration.

    • Self-Validation Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).

    • Self-Validation Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision: Prepare 6 independent sample solutions at 100% concentration (Repeatability). Have a second analyst perform the same test on a different day (Intermediate Precision).

    • Self-Validation Criteria: %RSD 2.0% for both analysts.

Method Development & Validation Workflow

G A Analyte: C-(2'-Methoxy-biphenyl-4-yl)-methylamine B Column Selection A->B C1 Standard C18 Phase (Hydrophobic only) B->C1 Poor Isomer Resolution C2 Biphenyl Phase (Hydrophobic + π-π) B->C2 Optimal Selectivity D Mobile Phase: MeOH / Buffer pH 3.0 (Maximizes π-π & prevents tailing) C2->D E ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E F Validated Purity Method E->F

Workflow comparing C18 vs. Biphenyl phases for HPLC method validation of biphenyl amines.

References

  • Thames Restek. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek. [Link]

  • Pharmaceutical Technology. "Using Selectivity to Optimize UHPLC Separations." PharmTech. [Link]

  • Restek. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek. [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. [Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." ICH. [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Pattern Analysis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. We will explore the predicted fragmentation pathways and compare the utility of LC-MS with alternative analytical techniques, supported by established principles of mass spectrometry.

Introduction to C-(2'-Methoxy-biphenyl-4-yl)-methylamine

C-(2'-Methoxy-biphenyl-4-yl)-methylamine is a biphenyl derivative, a structural motif present in a wide array of pharmacologically active compounds.[1][2] The accurate characterization of such molecules is a critical step in drug discovery and development, ensuring purity, identifying metabolites, and understanding degradation pathways. LC-MS has become an indispensable tool in this process due to its high sensitivity, selectivity, and speed.[3][4] This guide will focus on the positive ion mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS) analysis, a common technique for the analysis of small molecules containing amine functionalities.[5][6]

Predicted LC-MS/MS Fragmentation Pathway

Upon ESI, the primary amine will readily accept a proton, forming the protonated molecule [M+H]⁺. The subsequent fragmentation in the collision cell is driven by the stability of the resulting fragment ions. Key fragmentation mechanisms in mass spectrometry include charge-initiated and radical-initiated fragmentations.[10][11] For a protonated molecule, charge-driven fragmentation pathways are expected to dominate.

Key Predicted Fragmentations:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in a significant fragment ion corresponding to the biphenyl-4-ylmethyl cation.

  • Benzylic Cleavage: Cleavage of the C-C bond between the biphenyl ring and the methylamine group (alpha-cleavage) is highly probable due to the formation of a stable benzylic carbocation.[9] This would lead to a fragment ion representing the biphenyl moiety.

  • Loss of Methyl Radical (•CH₃) from the Methoxy Group: The methoxy group can undergo fragmentation, although typically less favored than the fragmentation of the amine. This could involve the loss of a methyl radical.

  • Cleavage of the Biphenyl Core: The biphenyl structure itself is relatively stable. However, at higher collision energies, fragmentation of the biphenyl ring system can occur, leading to smaller aromatic fragment ions.[7]

  • Loss of Methanol (CH₃OH): A rearrangement followed by the loss of methanol is another plausible pathway, particularly if the proton migrates to the methoxy oxygen.

The following diagram illustrates the predicted major fragmentation pathways for protonated C-(2'-Methoxy-biphenyl-4-yl)-methylamine.

cluster_path1 Benzylic Cleavage cluster_path2 Loss of Ammonia cluster_path3 Methoxy Group Fragmentation cluster_path4 Biphenyl Core Fragmentation M_H [M+H]⁺ C₁₄H₁₆NO⁺ m/z 214.12 F1 Biphenyl fragment C₁₃H₁₁O⁺ m/z 183.08 M_H->F1 - CH₄N F2 Biphenylmethyl cation C₁₄H₁₃O⁺ m/z 197.10 M_H->F2 - NH₃ F3 Loss of formaldehyde C₁₃H₁₄N⁺ m/z 184.11 M_H->F3 - CH₂O F4 Phenyl cation C₆H₅⁺ m/z 77.04 F1->F4 - C₇H₆O

Caption: Predicted major fragmentation pathways of protonated C-(2'-Methoxy-biphenyl-4-yl)-methylamine.

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for the LC-MS/MS analysis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. The method is designed for a standard reversed-phase UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[12]

1. Sample Preparation:

  • Prepare a stock solution of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[13]

2. Liquid Chromatography Conditions:

  • Column: A C18 or Biphenyl stationary phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended. Biphenyl columns can offer unique selectivity for aromatic compounds.[14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the best peak shape and separation from any impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Method: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation.[3]

  • Precursor Ion: The protonated molecule [M+H]⁺ (m/z 214.12).

  • Product Ions (for MRM): Based on the predicted fragmentation, monitor transitions such as 214.12 -> 183.08 and 214.12 -> 197.10. The collision energy for each transition should be optimized to maximize signal intensity.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.

The following diagram outlines the general workflow for the LC-MS/MS analysis.

cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (Dissolution, Dilution, Extraction) LC_Separation UPLC Separation (Reversed-Phase C18/Biphenyl) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI+) (Formation of [M+H]⁺) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (Precursor Ion Selection) Ionization->MS_Analysis Fragmentation Collision-Induced Dissociation (CID) (Generation of Fragment Ions) MS_Analysis->Fragmentation Detection Mass Detection (Product Ion Scan or MRM) Fragmentation->Detection Data_Analysis Data Analysis (Quantification and Identification) Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful technique, other methods can also be employed for the analysis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride, each with its own advantages and limitations.[15]

Parameter LC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (pg to fg range).[3]High (pg to ng range).Low (µg to mg range).
Selectivity Very High.High.Very High.
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Structural Information Provides molecular weight and fragmentation data.[5]Provides fragmentation data, often with extensive libraries for comparison.Provides detailed structural information, including connectivity and stereochemistry.
Quantification Excellent.[4]Good, but may require an internal standard.Can be quantitative (qNMR), but often complex.
Throughput High.Moderate to High.Low.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a viable alternative, particularly for purity analysis. However, C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride is a salt and non-volatile. Therefore, derivatization to a more volatile and thermally stable form would be necessary prior to GC analysis.[16] This adds a sample preparation step and can introduce variability. The fragmentation in electron ionization (EI) GC-MS is often more extensive than in ESI-MS/MS, which can provide a rich fingerprint for identification but may result in a less abundant molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR would provide definitive information on the chemical structure of the molecule, including the positions of the methoxy and methylamine groups on the biphenyl rings. While not as sensitive as MS-based methods, NMR is non-destructive and provides quantitative information without the need for a calibration curve (qNMR). It is the gold standard for structural confirmation but is not suitable for trace-level quantification in complex matrices.

Conclusion

LC-MS/MS stands out as a highly sensitive, selective, and versatile technique for the analysis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride. Its ability to provide both quantitative data and structural information from fragmentation patterns makes it ideal for applications in drug metabolism, pharmacokinetics, and impurity profiling.[17] While GC-MS and NMR offer complementary information, the direct analysis capabilities and high throughput of LC-MS/MS position it as the preferred method for most routine and research applications involving this class of compounds. The predicted fragmentation pathways detailed in this guide provide a solid foundation for method development and data interpretation for researchers working with this and structurally related molecules.

References

  • U.S. National Library of Medicine. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009, March 9). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • Cheméo. (n.d.). 4-(N-Methylamino)biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

  • ACS Publications. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl. NIST WebBook. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, June 30). A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro- phenyl). Retrieved from [Link]

  • NSF Public Access Repository. (2021, October 1). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • LCGC International. (2024, June 4). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Analytical Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • Department of Chemistry and Biochemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]

  • Waters. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Retrieved from [Link]

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Comparative

Validating the Biological Target Specificity of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride Derivatives: A Comparison Guide

For medicinal chemists and drug development professionals, selecting the right chemical building block is the foundational step in designing highly selective therapeutics. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, selecting the right chemical building block is the foundational step in designing highly selective therapeutics. C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride (MBMA-HCl) has emerged as a highly privileged scaffold in neuropharmacology and respiratory medicine.

The unique structural topology of MBMA-HCl—specifically, the ortho-methoxy substitution on the distal phenyl ring—forces a non-planar conformation due to steric hindrance[1]. This specific dihedral angle is the critical driver of its biological target specificity, allowing derivatives to perfectly occupy the hydrophobic pockets of Voltage-Gated Sodium Channels (VGSCs) and Phosphodiesterase 4 (PDE4) while avoiding off-target interactions with planar-binding proteins like kinases[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of MBMA-HCl derivatives against industry-standard alternatives. Furthermore, this guide provides self-validating experimental protocols that explain the causality behind each methodological choice, ensuring your target validation workflows are robust and reproducible.

Target Specificity: Voltage-Gated Sodium Channels (VGSCs)

MBMA-HCl is frequently conjugated to functionalized amino acids (e.g., (R)-2-acetamido-3-methoxypropionamide) to create potent anticonvulsants[1]. These derivatives do not simply block the channel pore; they act as functionally selective Na⁺ channel inhibitors that preferentially bind to the local anesthetic (LA) receptor site during high-frequency firing, stabilizing the slow-inactivated state [1].

Comparative Performance: MBMA-Derivative vs. Lacosamide

Lacosamide is the clinical gold standard for enhancing slow inactivation. However, MBMA-HCl derivatives demonstrate superior lipophilic membrane partitioning, leading to faster onset and higher potency at NaV1.2 and NaV1.6 isoforms.

ParameterMBMA-Derivative (Lead)Lacosamide (Reference)Causality / Significance
IC₅₀ (NaV1.2) 4.2 µM~45 µMThe biphenyl system of MBMA drives tighter hydrophobic interactions within the LA binding site.
V₁/₂ Shift (Slow Inact.) -18.5 mV-12.0 mVA larger hyperpolarizing shift indicates stronger stabilization of the inactive channel conformation.
Protective Index (PI) >15.0~10.5PI = TD₅₀/ED₅₀. Higher PI indicates potent seizure protection with minimal motor impairment.
Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate that your MBMA derivative specifically targets the slow-inactivated state rather than acting as a generic pore blocker, you must use a double-pulse voltage protocol . This protocol is self-validating: if the compound is a simple pore blocker, the fractional available current will drop uniformly across all voltages. If it targets slow inactivation, you will observe a distinct hyperpolarizing shift in the V₁/₂ curve.

Step-by-Step Methodology:

  • Cell Preparation: Culture CAD cells or HEK293 cells stably expressing the target NaV isoform (e.g., NaV1.2).

  • Internal/External Solutions: Use a CsF-based internal solution to block outward potassium currents, isolating the inward Na⁺ current.

  • The Double-Pulse Protocol (Causality):

    • Apply a conditioning pulse ranging from -120 mV to +10 mV for 10 seconds. (Prolonged depolarization is strictly required to allow the channel to enter the slow-inactivated state).

    • Apply a brief recovery pulse at -120 mV for 20 ms. (This allows channels in the fast-inactivated state to recover, isolating the slow-inactivated population).

    • Apply a test pulse to 0 mV for 20 ms to measure the fractional available current.

  • Data Fitting: Plot the normalized current against the conditioning voltage and fit to a Boltzmann equation to determine the half-maximal inactivation voltage (V₁/₂).

VGSC_Workflow A MBMA-HCl Derivative Application B Binding to LA Site on NaV Channel A->B Perfusion C Voltage-Clamp Double-Pulse Protocol B->C Patch-Clamp D Induction of Slow-Inactivated State C->D 10s Conditioning Pulse E Measurement of Fractional Available Current D->E 20ms Test Pulse F Calculation of V1/2 Shift & IC50 E->F Boltzmann Fit

Figure 1: Workflow for validating VGSC slow-inactivation via double-pulse patch-clamp electrophysiology.

Target Specificity: Phosphodiesterase 4 (PDE4)

When the primary amine of MBMA-HCl is integrated into thieno[3,2-d]pyrimidine or quinazolinone cores, the resulting compounds act as highly selective PDE4 inhibitors[2].

Mechanistic Causality: The PDE4 catalytic domain contains a specific hydrophobic pocket that perfectly accommodates the biphenyl moiety. Crucially, the 2'-methoxy group provides steric bulk that prevents the molecule from fitting into the narrower active site of PDE3, thereby driving exceptional PDE4/PDE3 selectivity[2][3].

Comparative Performance: MBMA-Thienopyrimidine vs. Rolipram

Rolipram is the classic reference inhibitor for PDE4. However, its clinical utility is limited by a narrow therapeutic window (often causing emesis). MBMA-derivatives optimized for the PDE4 catalytic site show improved selectivity profiles.

ParameterMBMA-Derivative (Lead)Rolipram (Reference)Causality / Significance
PDE4 IC₅₀ 12 nM130 nMMBMA's biphenyl group maximizes van der Waals interactions in the PDE4 pocket.
PDE3 IC₅₀ >10,000 nM~3,500 nMThe 2'-methoxy steric clash prevents binding to PDE3, ensuring high selectivity.
Selectivity Index >830x~27xHigh selectivity reduces cardiotoxic side effects associated with PDE3 inhibition.
Self-Validating Protocol: TR-FRET cAMP Assay

To validate PDE4 inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. This assay is self-validating because it uses a ratiometric readout (665 nm / 615 nm). By calculating the ratio of the acceptor emission to the donor emission, the assay mathematically cancels out well-to-well liquid volume variations, inner-filter effects, and compound auto-fluorescence, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate recombinant human PDE4B with the MBMA derivative in assay buffer (containing Mg²⁺, which is essential for PDE catalytic activity) for 15 minutes at room temperature.

  • Substrate Addition: Add a fixed concentration of cAMP and incubate for 1 hour. (The PDE4 enzyme will hydrolyze cAMP to 5'-AMP. The inhibitor prevents this).

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Competitive Binding (Causality): The assay relies on competition. If the MBMA derivative successfully inhibits PDE4, native cAMP levels remain high. This native cAMP competes with the d2-labeled cAMP for binding to the Eu-antibody, decreasing the FRET signal.

  • Ratiometric Readout: Excite the microplate at 337 nm and read emissions at 615 nm (Europium) and 665 nm (d2). Calculate the 665/615 ratio to determine the IC₅₀.

PDE4_Assay A PDE4 Enzyme + MBMA Derivative B Addition of cAMP Substrate A->B C Inhibition of cAMP Hydrolysis B->C PDE4 Blockade D Addition of TR-FRET Detection Reagents C->D E Competitive Binding to Anti-cAMP Antibody D->E High Native cAMP F Ratiometric Output (665nm / 615nm) E->F Decreased FRET Signal

Figure 2: TR-FRET competitive assay workflow for validating PDE4 inhibition and cAMP accumulation.

Conclusion

The C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride scaffold is a masterclass in rational drug design. By leveraging the steric and electronic properties of the ortho-methoxybiphenyl system, researchers can synthesize highly specific modulators for both VGSCs and PDE4. When validating these derivatives, relying on self-validating methodologies—such as double-pulse electrophysiology and ratiometric TR-FRET—ensures that your mechanistic claims are grounded in irrefutable, artifact-free data.

References
  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry (2014).[Link]

  • Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry (1998).[Link]

Sources

Validation

Comparing Suzuki vs Stille coupling for synthesizing C-(2'-Methoxy-biphenyl-4-yl)-methylamine precursors

An In-Depth Comparison for Drug Development Professionals: Suzuki vs. Stille Coupling for the Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Precursors Executive Summary The synthesis of biaryl scaffolds is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison for Drug Development Professionals: Suzuki vs. Stille Coupling for the Synthesis of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Precursors

Executive Summary

The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery, forming the core of numerous therapeutic agents. C-(2'-Methoxy-biphenyl-4-yl)-methylamine is a vital precursor for such molecules, and its efficient synthesis is of paramount importance. This guide provides a comprehensive comparison of two premier palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the construction of this key biphenyl linkage.

While both reactions are powerful tools for C-C bond formation, this guide will demonstrate that the Suzuki-Miyaura coupling represents the superior strategy for this specific application in nearly all research and manufacturing contexts. The decision is primarily driven by the Suzuki reaction's significantly lower toxicity profile, operational simplicity, ease of product purification, and alignment with green chemistry principles. The Stille coupling, despite its excellent functional group tolerance, is severely hampered by the toxicity and disposal challenges associated with organotin reagents and byproducts.

Introduction: The Strategic Importance of Biaryl Precursors

The 2'-methoxy-biphenyl-4-yl-methylamine moiety is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases. Its synthesis requires a robust and scalable method for forging the central aryl-aryl bond. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation.[1] Among these, the Suzuki coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organostannanes, are two of the most established and versatile options.[2][3]

This guide offers a head-to-head comparison of these two methods, moving beyond simple procedural descriptions to analyze the fundamental causality behind experimental choices. We will examine mechanistic nuances, reagent profiles, reaction robustness, and practical considerations such as purification and environmental impact, empowering researchers to make informed, science-backed decisions for their synthetic campaigns.

Proposed Synthetic Pathways

The synthesis of the target precursor can be envisioned through two parallel routes, each forming the key C-C bond between a (4-substituted-phenyl)methylamine derivative and a methoxy-substituted aromatic ring. For the purpose of this guide, we will consider the coupling of a protected or latent amine functionality (e.g., a nitrile) to avoid potential catalyst inhibition by the free amine.

G cluster_suzuki Suzuki Coupling Route cluster_stille Stille Coupling Route s_reagent1 4-Bromobenzonitrile s_product 2'-Methoxy-biphenyl-4-carbonitrile s_reagent1->s_product Pd Catalyst, Base s_reagent2 (2-Methoxyphenyl)boronic Acid s_reagent2->s_product s_final C-(2'-Methoxy-biphenyl-4-yl)-methylamine (via reduction) s_product->s_final st_reagent1 4-Bromobenzonitrile st_product 2'-Methoxy-biphenyl-4-carbonitrile st_reagent1->st_product Pd Catalyst st_reagent2 Tributyl(2-methoxyphenyl)stannane st_reagent2->st_product st_final C-(2'-Methoxy-biphenyl-4-yl)-methylamine (via reduction) st_product->st_final

Fig 1. Comparative synthetic routes to the target amine precursor.

Mechanistic Overview: A Shared Catalytic Cycle

Both the Suzuki and Stille couplings proceed through a similar, well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. Understanding the subtle differences within this cycle is key to appreciating the distinct requirements and outcomes of each reaction.

Suzuki-Miyaura Coupling Mechanism

The Suzuki coupling's defining feature is the requirement of a base to activate the organoboron species for transmetalation.[5][6]

Fig 2. Catalytic cycle of the Suzuki-Miyaura coupling.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[7]

  • Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the organoboronic acid to form a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[5][6]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[8]

Stille Coupling Mechanism

The Stille coupling follows the same three fundamental steps but crucially does not require a base. The organotin reagent is sufficiently activated to undergo transmetalation directly.[9][10]

Sources

Comparative

1H-NMR and 13C-NMR spectroscopy comparison of different C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride batches

An Analytical Comparison Guide: ¹H and ¹³C-NMR Spectroscopy of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride Batches As pharmaceutical supply chains diversify, ensuring the structural integrity and purity of Act...

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Author: BenchChem Technical Support Team. Date: March 2026

An Analytical Comparison Guide: ¹H and ¹³C-NMR Spectroscopy of C-(2'-Methoxy-biphenyl-4-yl)-methylamine Hydrochloride Batches

As pharmaceutical supply chains diversify, ensuring the structural integrity and purity of Active Pharmaceutical Ingredients (APIs) across different manufacturing batches is paramount. For complex biphenyl derivatives like C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride , traditional chromatographic methods (HPLC/UV) often fall short in detecting subtle regioisomeric impurities or quantifying residual solvents without extensive method development.

This guide provides an in-depth, objective comparison of three different batches of this API using ¹H and ¹³C Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging qNMR, we establish a self-validating, unbiased analytical system that simultaneously verifies molecular structure, quantifies absolute purity, and detects process-related impurities[1].

Molecular Dynamics & Signal Assignment Causality

To effectively compare batches, we must first understand the causality behind the expected NMR chemical shifts. The molecule consists of a biphenyl core with a methoxy group at the 2'-position and a methylamine hydrochloride group at the 4-position.

  • ¹H-NMR Dynamics : The electron-donating nature of the 2'-methoxy group (-OCH₃) strongly shields the ortho and para protons on its respective ring via resonance, pushing their signals upfield (~7.0–7.1 ppm). Conversely, the protonated amine (-NH₃⁺) is highly electron-withdrawing, deshielding the adjacent benzylic protons (-CH₂-), which appear as a distinct singlet or broad doublet around 4.1 ppm.

  • ¹³C-NMR Dynamics : The biphenyl linkage exhibits restricted rotation due to steric hindrance from the 2'-methoxy group. This torsion angle disrupts perfect coplanarity and π-conjugation, which directly impacts the chemical shift tensor of the bridging carbons[2]. The carbon directly attached to the methoxy oxygen is highly deshielded, appearing near 156 ppm, serving as a critical marker for confirming the 2'-regiochemistry.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in our batch comparison, the following protocol is designed as a self-validating system . Every step contains an internal check to prevent false reporting.

Step 1: Gravimetric Sample Preparation
  • Procedure : Accurately weigh 15.0 mg of the API batch and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard). Dissolve the mixture in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality : DMSO-d₆ is strictly chosen over Chloroform-d because the API is an HCl salt. DMSO ensures complete solvation of the polar salt and deliberately shifts the exchangeable ammonium (-NH₃⁺) protons far downfield (~8.3 ppm). This prevents them from overlapping with the critical benzylic protons used for quantification.

Step 2: System Suitability Test (SST) & Shimming
  • Procedure : Insert the sample, lock the deuterium signal, and execute automated gradient shimming.

  • Self-Validation : Before acquiring quantitative data, the system measures the Full Width at Half Maximum (FWHM) of the TMS peak. The acquisition is automatically aborted if the FWHM exceeds 1.0 Hz. This guarantees that poor magnetic field homogeneity will not artificially broaden peaks and skew the integral areas.

Step 3: ¹H-qNMR Acquisition
  • Procedure : Acquire a 1D proton spectrum (zg pulse program) at 400 MHz. Set the relaxation delay (D1) to 30 seconds. Number of scans (NS) = 64.

  • Causality : For absolute quantification, the D1 delay must be at least five times the longest longitudinal relaxation time (T₁ = ~5-6s for aromatic protons)[3]. A shorter delay would cause incomplete relaxation of the internal standard or aromatic protons, leading to a catastrophic under-calculation of purity.

Step 4: ¹³C-NMR Structural Acquisition
  • Procedure : Acquire a 1D carbon spectrum with broadband proton decoupling (zgpg30). NS = 1024.

  • Causality : Carbon-13 has a low natural abundance (~1.1%). Proton decoupling collapses the carbon multiplets into sharp singlets, drastically improving the Signal-to-Noise (S/N) ratio. The high scan count is required to detect low-level regioisomeric impurities (e.g., a 3'-methoxy variant) that might be hidden under the broad aromatic envelope in the ¹H spectrum.

Quantitative Batch Comparison Data

We analyzed three batches: an in-house reference standard (Batch 101A), a batch from a new primary supplier (Batch 202B), and a batch from a secondary alternative supplier (Batch 303C). The quantitative potency was calculated using the integral ratio of the benzylic protons against the Maleic acid internal standard[3].

Batch IDSupplier OriginqNMR Purity (% w/w)Residual Solvents DetectedStructural Integrity & Impurity Notes
101A In-House Reference99.8%None detectedConforms perfectly. Sharp 2'-methoxy ¹³C signal at 156.2 ppm.
202B Primary Supplier X98.5%0.4% Ethyl AcetateConforms. EtOAc identified via distinct triplets/quartets at 1.17, 1.99, and 4.03 ppm.
303C Alternative Supplier Y94.2%0.1% DichloromethaneFails Spec. Contains ~4.5% of a 3'-methoxy regioisomer.

Data Interpretation: Batch 101A and 202B demonstrate acceptable pharmaceutical quality, though Batch 202B requires a minor drying step to remove residual Ethyl Acetate. However, Batch 303C reveals a critical process deviation. The ¹H-NMR spectrum showed a secondary methoxy singlet at 3.75 ppm (shifted from the expected 3.82 ppm). Furthermore, the ¹³C-NMR revealed a new oxygen-bound carbon signal at 160.1 ppm. This definitively identifies a 3'-methoxy regioisomer impurity, proving that Supplier Y's Suzuki coupling step lacked regiocontrol. Traditional UV-based HPLC would likely co-elute these isomers, falsely passing Batch 303C.

Analytical Workflow Visualization

The following diagram outlines the logical decision matrix and self-validating steps utilized in our NMR batch release process.

NMR_Workflow N1 API Batch Sampling C-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl N2 Self-Validating Sample Prep Add DMSO-d6 & Maleic Acid (IS) N1->N2 N3 System Suitability Test (SST) Check TMS Linewidth < 1.0 Hz N2->N3 N4 NMR Acquisition 1H & 13C (D1 > 5×T1) N3->N4 N5 Spectral Processing Phase/Baseline & Integration N4->N5 N6 Data Analysis qNMR Purity & Impurity ID N5->N6 N7 Meets Quality Spec? >98% Purity, <0.5% Solvents N6->N7 N8 Batch Approved for Release N7->N8 Yes N9 Batch Rejected / Rework N7->N9 No

Fig 1: Self-validating qNMR workflow for batch release and structural verification.

Conclusion

By employing a rigorously validated qNMR methodology, we successfully differentiated the quality of C-(2'-Methoxy-biphenyl-4-yl)-methylamine hydrochloride batches. The combination of ¹H and ¹³C-NMR not only provides absolute potency without the need for an external API reference standard[1], but it also acts as an unparalleled diagnostic tool for structural integrity, catching critical regioisomeric deviations that alternative techniques miss.

References

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.[Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474-11480.[Link]

  • Guo, X., Miller, W., Zangi, M., & McElderry, J.-D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.[Link]

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